molecular formula C9H6F4O2 B1316124 Methyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 220141-23-1

Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B1316124
CAS No.: 220141-23-1
M. Wt: 222.14 g/mol
InChI Key: BNUYNCHJMOWGOH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-fluoro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUYNCHJMOWGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573868
Record name Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-23-1
Record name Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a key intermediate in various research and development applications. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the synthetic pathways.

Introduction

This compound (CAS No. 220141-23-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide details its preparation from commercially available precursors and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-fluoro-2-(trifluoromethyl)benzoic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid with methanol to yield the final product.

Step 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid

The synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid is accomplished through the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with solid carbon dioxide (dry ice).

Synthesis_Step1 reactant 2-bromo-5-fluorobenzotrifluoride intermediate Grignard Reagent reactant->intermediate Mg, Anhydrous THF solvent Anhydrous THF reagent1 Magnesium (Mg) reagent2 Dry Ice (CO2) product 4-fluoro-2-(trifluoromethyl)benzoic acid intermediate->product 1. CO2 (s) 2. HCl (aq) workup Acidic Workup (HCl)

Diagram 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of this compound

The final product is synthesized via a classic Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Synthesis_Step2 reactant 4-fluoro-2-(trifluoromethyl)benzoic acid product This compound reactant->product CH3OH, H2SO4 (cat.), Reflux catalyst H2SO4 (cat.) reagent Methanol (CH3OH) conditions Reflux

Diagram 2: Fischer Esterification to yield the final product.

Experimental Protocols

Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid

Materials:

  • 2-bromo-5-fluorobenzotrifluoride

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • 6M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

  • Anhydrous THF is added, followed by the dropwise addition of a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF. The reaction is initiated, which is evident by a color change and gentle reflux.

  • After the initial reaction subsides, the mixture is heated to reflux for 2 hours to ensure complete formation of the Grignard reagent.[3]

  • The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

  • Crushed dry ice is added portion-wise to the cooled solution with vigorous stirring.

  • The mixture is allowed to slowly warm to room temperature and stirred overnight.[3]

  • The reaction is quenched by the slow addition of 6M HCl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Synthesis of this compound

Materials:

  • 4-fluoro-2-(trifluoromethyl)benzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is carefully added.[4]

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound.

  • Further purification, if necessary, can be performed by vacuum distillation or column chromatography.

Characterization Data

While specific, experimentally-derived spectra for this compound are not publicly available in the searched literature, the following tables summarize the expected and reported data for the precursor and closely related analogues. This information is crucial for the identification and quality control of the synthesized compound. Commercial suppliers of this compound (CAS 220141-23-1) confirm the availability of analytical data, including NMR, HPLC, and LC-MS.[6]

Physical and Chemical Properties
PropertyValueReference(s)
Chemical Formula C₉H₆F₄O₂[1][2]
Molecular Weight 222.14 g/mol [1][2]
CAS Number 220141-23-1[1][2]
Appearance Expected to be a liquid or low-melting solid
Spectroscopic Data of Analogous Compounds

The following tables provide spectroscopic data for compounds with high structural similarity to this compound. This data serves as a reference for the expected spectral features of the target molecule.

Table 4.2.1: ¹H and ¹³C NMR Data for Methyl 2-(trifluoromethyl)benzoate [7]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
Aromatic-H7.78-7.72m
Aromatic-H7.60-7.58m
OCH₃3.93s
¹³C NMR
C=O167.3
Aromatic-C131.8, 131.2, 130.2
Aromatic-C (q)128.8J = 32.0 Hz
Aromatic-C (q)126.7J = 5.0 Hz
CF₃ (q)123.5J = 271.0 Hz
OCH₃52.8

Table 4.2.2: ¹H and ¹³C NMR Data for Methyl 4-(trifluoromethyl)benzoate [7]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
Aromatic-H8.14d, J = 8.0 Hz
Aromatic-H7.68d, J = 8.0 Hz
OCH₃3.94s
¹³C NMR
C=O165.9
Aromatic-C (q)134.5J = 33 Hz
Aromatic-C133.5, 130.1
Aromatic-C (q)125.5J = 4 Hz
CF₃ (q)123.8J = 271 Hz
OCH₃52.6

Table 4.2.3: IR and Mass Spectrometry Data for Related Benzoates

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)Reference(s)
Methyl 4-(trifluoromethyl)benzoate C=O stretch: ~1725C-F stretch: ~1325, 1130C-O stretch: ~1280204 (M+), 173, 145[8]
4-Fluoro-2-(trifluoromethyl)benzoic acid O-H stretch: ~3000 (broad)C=O stretch: ~1700C-F stretch: ~1320, 1140208 (M+), 189, 161[9]

Based on this data, the expected ¹H NMR spectrum of this compound would show signals for the aromatic protons and a singlet for the methyl ester protons. The ¹³C NMR would display characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F and C-CF₃ couplings), and the methyl carbon. The IR spectrum is expected to show strong absorptions for the C=O and C-F bonds. The mass spectrum should exhibit the molecular ion peak and fragmentation patterns corresponding to the loss of the methoxy group and subsequent rearrangements.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product can be visualized as follows:

workflow final_product Pure Methyl 4-fluoro-2- (trifluoromethyl)benzoate nmr nmr final_product->nmr ms ms final_product->ms ir ir final_product->ir purity purity final_product->purity purification purification purification->final_product

Diagram 3: Overall workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations and offer a reliable pathway to this valuable synthetic intermediate. While specific spectral data for the final product requires direct acquisition, the provided data for analogous compounds serves as a robust guide for spectral interpretation and quality assessment. This information is intended to support researchers and professionals in the efficient and effective utilization of this compound in their drug discovery and materials science endeavors.

References

Spectroscopic Analysis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate." Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for this specific compound is not publicly available. This document instead provides a detailed analysis of closely related compounds: "Methyl 4-(trifluoromethyl)benzoate" and "4-Fluoro-2-(trifluoromethyl)benzoic acid." The provided data serves as a valuable reference for researchers working with similar fluorinated benzoate derivatives. This guide includes tabulated spectroscopic data, generalized experimental protocols for spectroscopic analysis, and a workflow diagram for chemical characterization.

Introduction

"this compound" (CAS No. 220141-23-1) is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide aims to provide the necessary spectroscopic information and procedural knowledge for researchers in the field.

Spectroscopic Data of Related Compounds

Due to the absence of published spectroscopic data for "this compound," this section presents data for two structurally similar compounds. These data provide a strong basis for predicting the spectral characteristics of the target compound.

Methyl 4-(trifluoromethyl)benzoate

Table 1: Spectroscopic Data for Methyl 4-(trifluoromethyl)benzoate

Spectroscopy Type Parameter Value
¹H NMR Chemical Shift (δ)8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H)
¹³C NMR Chemical Shift (δ)165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6
¹⁹F NMR Chemical Shift (δ)-63.21 (s, 3F)
Mass Spectrometry Molecular Weight204.15 g/mol
4-Fluoro-2-(trifluoromethyl)benzoic acid

Table 2: Spectroscopic Data for 4-Fluoro-2-(trifluoromethyl)benzoic acid

Spectroscopy Type Parameter Value
Mass Spectrometry Molecular Weight208.11 g/mol

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

  • ¹⁹F NMR: The spectrum is recorded to observe the fluorine signals, with chemical shifts typically referenced to an external standard like CFCl₃.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra can be obtained using various techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a mass spectrometer.

  • Sample Introduction: The sample can be introduced directly via a probe, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like "this compound."

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesis of this compound purification Purification (e.g., Column Chromatography) start->purification H_NMR ¹H NMR purification->H_NMR C_NMR ¹³C NMR purification->C_NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS structure_elucidation Structure Elucidation H_NMR->structure_elucidation C_NMR->structure_elucidation IR->structure_elucidation MS->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment end Final Characterized Compound purity_assessment->end

Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

While specific, experimentally-derived spectroscopic data for "this compound" remains elusive in the public domain, the data for structurally analogous compounds provides a robust framework for researchers. The presented spectroscopic tables, along with the standardized experimental protocols and the logical workflow for analysis, offer a comprehensive guide for professionals engaged in the synthesis and characterization of novel fluorinated molecules. It is anticipated that as research in this area progresses, detailed data for the title compound will become available.

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a substituted aromatic compound such as Methyl 4-fluoro-2-(trifluoromethyl)benzoate, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and the spatial relationships between them. This data is fundamental for confirming the chemical structure, assessing purity, and understanding the molecule's conformational properties.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift increments for substituted benzene rings and experimental data from similar compounds, including methyl 2-(trifluoromethyl)benzoate and methyl 4-(trifluoromethyl)benzoate.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.6 - 7.8ddJ(H3-F4) ≈ 8-10, J(H3-H5) ≈ 2-3
H-57.3 - 7.5dddJ(H5-F4) ≈ 8-10, J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3
H-67.9 - 8.1ddJ(H6-H5) ≈ 8-9, J(H6-F4) ≈ 4-5
OCH₃3.9 - 4.0s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O164 - 166s-
C-1125 - 128qJ(C1-F) ≈ 30-35
C-2130 - 133qJ(C2-F) ≈ 5-8
C-3115 - 118dJ(C3-F) ≈ 20-25
C-4163 - 166dJ(C4-F) ≈ 250-260
C-5120 - 123dJ(C5-F) ≈ 20-25
C-6133 - 136dJ(C6-F) ≈ 5-8
CF₃122 - 125qJ(C-F) ≈ 270-280
OCH₃52 - 54s-

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process to minimize line widths.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is needed for carbon (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure, predicted NMR signaling pathways, and a general experimental workflow.

molecular_structure cluster_benzoate This compound cluster_substituents C1 C1 C2 C2 C1->C2 C_ester C=O C1->C_ester C3 C3 C2->C3 CF3 CF₃ C2->CF3 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 F4 F C4->F4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 CH3 CH₃ O_ester2->CH3

Caption: Molecular structure of this compound with labeled atoms.

J_Coupling_Network H3 H3 H5 H5 H3->H5 ⁴J(H,H) F4 F4 H3->F4 ³J(H,F) H6 H6 H5->H6 ³J(H,H) H5->F4 ³J(H,F) H6->F4 ⁴J(H,F) OCH3 OCH₃

Caption: Predicted ¹H-¹H and ¹H-¹⁹F J-coupling network.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret

Caption: General workflow for an NMR experiment.

In-Depth Technical Guide: Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring is expected to significantly influence its chemical reactivity, bioavailability, and metabolic stability, making it an attractive building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of the available physical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Core Physical Properties

The physical properties of this compound are not extensively documented in publicly available literature. The following table summarizes the available data, including predicted values where experimental data is unavailable.

PropertyValueSource
CAS Number 220141-23-1Chemical Supplier Catalogs
Molecular Formula C₉H₆F₄O₂Chemical Supplier Catalogs
Molecular Weight 222.14 g/mol Chemical Supplier Catalogs
Boiling Point 216.3 ± 40.0 °C (Predicted)Online Chemical Databases
Density 1.345 ± 0.06 g/cm³ (Predicted)Online Chemical Databases
Melting Point Not available-
Solubility Not available-
Storage Conditions Sealed in dry, 2-8°CChemical Supplier Catalogs

Note: Predicted values are computationally derived and have not been experimentally verified.

Experimental Protocols

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

The synthesis of the carboxylic acid precursor involves a Grignard reaction followed by carboxylation.

Materials:

  • 2-Bromo-5-fluorobenzotrifluoride

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (dry ice or gas)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

  • Add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining solution of 2-bromo-5-fluorobenzotrifluoride at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

  • Cool the reaction mixture to -78°C (a dry ice/acetone bath) and slowly introduce anhydrous carbon dioxide (either as crushed dry ice or by bubbling the gas through the solution).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Esterification to this compound

The carboxylic acid can be converted to its methyl ester via Fischer esterification.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by distillation or column chromatography.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification A 2-Bromo-5-fluorobenzotrifluoride C Grignard Reagent A->C Reaction B Mg, THF, I2 (cat.) E 4-Fluoro-2-(trifluoromethyl)benzoic acid C->E Reaction D CO2 G This compound E->G Reaction F Methanol, H2SO4 (cat.)

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, a related structural motif, the 2-fluoro-4-(trifluoromethyl)benzoic acid core, has been investigated in the context of drug discovery. Studies on other molecules containing this moiety suggest that the combination of fluorine and trifluoromethyl groups can enhance the agonistic activity towards G protein-coupled receptors (GPCRs). This is an area that warrants further investigation for this compound.

Conclusion

This compound is a chemical entity with significant potential for the development of new molecules in the pharmaceutical and material science sectors. While comprehensive experimental data on its physical properties are currently lacking, this guide provides the available information and a reliable synthetic pathway. Further research is needed to fully characterize this compound and explore its biological activities.

Solubility Profile of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on chemical principles and provides detailed, generalized experimental protocols for determining solubility.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of the ester functional group and the electronegative fluorine and trifluoromethyl substituents on the benzene ring. Based on its structure, its predicted solubility in a range of common organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHighThe polarity of these solvents can effectively solvate the polar ester group of the molecule. The use of DMSO as a reaction solvent for this compound in the literature suggests good solubility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ester can act as a hydrogen bond acceptor, leading to favorable interactions with these solvents. However, the overall non-polar character of the benzene ring may limit very high solubility.
Non-Polar Hexane, Toluene, Diethyl etherLow to ModerateThe aromatic ring and the trifluoromethyl group contribute some non-polar character, allowing for some solubility in these solvents. Diethyl ether, being slightly polar, is expected to be a better solvent than hexane.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a good balance of polarity and non-polar character to dissolve the compound effectively.

Experimental Protocol for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Pre-weighed vials for evaporation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the chosen organic solvent in a scintillation vial. The excess solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter compatible with the organic solvent. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dispense the filtered, saturated solution into a pre-weighed vial.

    • Record the exact weight of the solution transferred.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • The solubility can be calculated in various units, such as g/100 mL or mol/L, using the weight of the dissolved solid and the volume or weight of the solvent used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis cluster_results Results start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Add Compound to Solvent compound->mix solvent->mix agitate Agitate at Constant Temp mix->agitate observe Visual Observation agitate->observe soluble Soluble? observe->soluble separate Separate Solid quantify Quantify Solute separate->quantify end End quantify->end soluble->separate No (Saturated) soluble->end Yes (Qualitative)

Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a solid organic compound.

"Methyl 4-fluoro-2-(trifluoromethyl)benzoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance.

Chemical Structure and IUPAC Name

IUPAC Name: this compound

The structure of this compound consists of a benzene ring substituted with a fluorine atom at the C4 position, a trifluoromethyl group at the C2 position, and a methyl ester group at the C1 position.

Physicochemical Properties

PropertyValueSource
CAS Number 220141-23-1[1][2][3][4]
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1]
Appearance Not specified
Melting Point Not available
Boiling Point Not available
Density Not available

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of its precursor acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, followed by its esterification.

Part 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid[6]

This procedure involves the formation of a Grignard reagent followed by carboxylation.

Materials:

  • 2-bromo-5-fluorobenzotrifluoride

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.

  • Add anhydrous THF and 2-bromo-5-fluorobenzotrifluoride.

  • Heat the mixture to reflux for 2 hours to form the Grignard reagent.

  • Cool the reaction mixture to room temperature and then replace the nitrogen atmosphere with carbon dioxide by adding crushed dry ice.

  • Stir the mixture overnight at room temperature.

  • Acidify the reaction mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-fluoro-2-(trifluoromethyl)benzoic acid.

Part 2: Esterification to this compound[6]

This step is a Fischer esterification of the synthesized carboxylic acid.

Materials:

  • 4-fluoro-2-(trifluoromethyl)benzoic acid

  • Methanol

  • Dichloromethane

  • Oxalyl chloride

  • Dimethylformamide (catalytic amount)

  • Water

Procedure:

  • Suspend 4-fluoro-2-(trifluoromethyl)benzoic acid in dichloromethane containing a catalytic amount of dimethylformamide.

  • Under a nitrogen atmosphere, add oxalyl chloride dropwise.

  • After the gas evolution ceases, reflux the mixture for 15 minutes.

  • Cool the reaction mixture and add methanol.

  • Stir for 2 hours at room temperature.

  • Concentrate the reaction mixture and partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it, and concentrate to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G Synthesis of this compound cluster_0 Part 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid cluster_1 Part 2: Esterification 2-bromo-5-fluorobenzotrifluoride 2-bromo-5-fluorobenzotrifluoride Grignard Formation Grignard Formation 2-bromo-5-fluorobenzotrifluoride->Grignard Formation Mg, I2, THF Mg, I2, THF Mg, I2, THF->Grignard Formation Carboxylation Carboxylation Grignard Formation->Carboxylation CO2 CO2 CO2->Carboxylation Acidification & Extraction Acidification & Extraction Carboxylation->Acidification & Extraction 4-fluoro-2-(trifluoromethyl)benzoic acid 4-fluoro-2-(trifluoromethyl)benzoic acid Acidification & Extraction->4-fluoro-2-(trifluoromethyl)benzoic acid Esterification Esterification 4-fluoro-2-(trifluoromethyl)benzoic acid->Esterification Methanol Methanol Methanol->Esterification Oxalyl chloride, DMF Oxalyl chloride, DMF Oxalyl chloride, DMF->Esterification This compound This compound Esterification->this compound

Caption: A flowchart of the two-part synthesis of the target compound.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the structural motifs are relevant in medicinal chemistry. Fluorinated benzoic acids are known to interact with biological targets, and their introduction can enhance pharmacological properties.[5]

The diagram below illustrates the conceptual relationship between the chemical features of such compounds and their potential biological activity, drawing from findings on related molecules.

G Structure-Activity Relationship Concept Fluorinated Benzoic Acid Scaffold Fluorinated Benzoic Acid Scaffold Trifluoromethyl Group Trifluoromethyl Group Fluorinated Benzoic Acid Scaffold->Trifluoromethyl Group Fluorine Atom Fluorine Atom Fluorinated Benzoic Acid Scaffold->Fluorine Atom Enhanced Potency Enhanced Potency Trifluoromethyl Group->Enhanced Potency Improved Metabolic Stability Improved Metabolic Stability Trifluoromethyl Group->Improved Metabolic Stability Fluorine Atom->Enhanced Potency Halogen Bonding Interaction Halogen Bonding Interaction Fluorine Atom->Halogen Bonding Interaction Agonistic Activity at GPCRs Agonistic Activity at GPCRs Enhanced Potency->Agonistic Activity at GPCRs Halogen Bonding Interaction->Agonistic Activity at GPCRs

References

Reactivity of Methyl 4-fluoro-2-(trifluoromethyl)benzoate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is an electron-deficient aromatic compound that exhibits significant reactivity towards nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) mechanism. The presence of two strong electron-withdrawing groups, a trifluoromethyl group at the ortho position and a methyl ester group at the para position relative to the fluorine atom, highly activates the aromatic ring for nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with nucleophiles, including theoretical principles, experimental data, and detailed protocols.

Introduction: Theoretical Framework

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group, in this case, the fluoride ion. Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of potent electron-withdrawing substituents can render the ring electrophilic and facilitate SNAr reactions.[1][2]

The trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups on the target molecule are strong electron-withdrawing groups. Their positions ortho and para to the fluorine atom are crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][3] The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. The general mechanism is an addition-elimination process.[4]

Reaction Mechanism and Pathways

The generally accepted mechanism for the reaction of this compound with a nucleophile (Nu-) is the SNAr pathway, as illustrated below.

Caption: Generalized SNAr mechanism for this compound.

Quantitative Data and Experimental Protocols

A specific example of the reactivity of this compound with a nucleophile is documented in patent WO2010122089A1.[5] In this instance, the nucleophile is a phenoxide, generated in situ from a phenol and potassium t-butoxide.

Data Presentation
ReactantNucleophile (in situ generated)ProductSolventTemperatureYieldReference
This compoundPhenoxideMethyl 4-phenoxy-2-(trifluoromethyl)benzoate and subsequent derivativesDMSO66 °CN/A[5]

Note: The patent describes the use of the product in further steps to synthesize a final complex molecule. The yield for the initial substitution step is not explicitly stated.

Experimental Protocol: Reaction with a Phenolic Nucleophile

The following protocol is adapted from patent WO2010122089A1.[5]

Materials:

  • Phenol

  • Potassium t-butoxide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen atmosphere

Procedure:

  • A stirred mixture of phenol (94 mg, 1.0 mmol) and DMSO (3 ml) is prepared under a nitrogen atmosphere.

  • Potassium t-butoxide (112 mg, 1.0 mmol) is added to the mixture.

  • The mixture is warmed to 66 °C.

  • This compound (470 mg, 2.12 mmol) is added at this temperature.

  • The reaction mixture is then subjected to purification by MDAP (Mass Directed Auto-Purification) on a Sunfire C18 column using an Acetonitrile-Water mixture with a Formic acid modifier.

  • The solvent is evaporated in vacuo to yield the final product.

Experimental_Workflow start Start prepare_mixture Prepare a stirred mixture of phenol and DMSO under nitrogen start->prepare_mixture add_base Add potassium t-butoxide prepare_mixture->add_base heat_mixture Warm the mixture to 66 °C add_base->heat_mixture add_reactant Add this compound heat_mixture->add_reactant purify Purify the reaction mixture using MDAP add_reactant->purify evaporate Evaporate the solvent in vacuo purify->evaporate end_product Obtain the final product evaporate->end_product

Caption: Experimental workflow for the reaction with a phenolic nucleophile.

Reactivity with Other Nucleophiles

Based on the principles of SNAr reactions, this compound is expected to react with a variety of other nucleophiles. The rate and success of the reaction will depend on the nucleophilicity of the attacking species and the reaction conditions.

  • Nitrogen Nucleophiles: Amines (primary, secondary), anilines, and heterocycles like imidazoles and pyrazoles are excellent nucleophiles for SNAr reactions.

  • Oxygen Nucleophiles: Besides phenoxides, alkoxides are also expected to be effective nucleophiles.

  • Sulfur Nucleophiles: Thiolates are generally very potent nucleophiles and should react readily with this substrate.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups in positions ortho and para to the fluorine leaving group facilitates the reaction with a wide range of nucleophiles. The experimental evidence, though limited to a specific patented example, supports the theoretical understanding of its reactivity. This compound serves as a valuable building block in medicinal chemistry and materials science, where the introduction of a substituted benzoyl moiety is desired. Further research into its reactions with a broader scope of nucleophiles would be beneficial for expanding its synthetic utility.

References

An In-depth Technical Guide to Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a fluorinated aromatic ester, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, including detailed experimental protocols and a summary of its key physical and chemical properties.

Introduction and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into bioactive molecules became a prominent strategy in the mid-20th century to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. As a versatile synthetic intermediate, this compound likely first appeared in the context of patent literature and chemical supplier catalogs as a readily accessible building block for more complex proprietary molecules. Its utility is primarily as a reagent in the synthesis of larger, often biologically active, compounds. For instance, it has been utilized in the preparation of CRAC channel inhibitors, a class of compounds investigated for the treatment of inflammatory and autoimmune diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 327-73-1
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Appearance Colorless oil

Note: Boiling point and density data are not consistently reported in publicly available literature.

Synthesis of the Precursor: 4-Fluoro-2-(trifluoromethyl)benzoic acid

The primary precursor for the synthesis of this compound is 4-fluoro-2-(trifluoromethyl)benzoic acid. A common synthetic route to this key intermediate is detailed below.

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction

This method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, followed by carboxylation.

  • Grignard Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and a small crystal of iodine. To this, add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, and the mixture is heated to reflux for 2 hours to ensure the complete formation of the Grignard reagent.

  • Carboxylation: After cooling the reaction mixture to room temperature, dry carbon dioxide gas is bubbled through the solution overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-fluoro-2-(trifluoromethyl)benzoic acid.[1]

G 2-bromo-5-fluorobenzotrifluoride 2-bromo-5-fluorobenzotrifluoride Grignard Reagent Grignard Reagent 2-bromo-5-fluorobenzotrifluoride->Grignard Reagent 1. Mg, THF, I₂ (cat.) 4-Fluoro-2-(trifluoromethyl)benzoic acid 4-Fluoro-2-(trifluoromethyl)benzoic acid Grignard Reagent->4-Fluoro-2-(trifluoromethyl)benzoic acid 2. CO₂ 3. H₃O⁺

Caption: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Synthesis of this compound

Two primary methods for the synthesis of this compound from its corresponding carboxylic acid are prevalent in the literature.

Method 1: Fischer Esterification

This classic method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol.

  • Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in methanol at 0 °C, add concentrated sulfuric acid dropwise.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 48 hours.

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil.

G 4-Fluoro-2-(trifluoromethyl)benzoic acid 4-Fluoro-2-(trifluoromethyl)benzoic acid This compound This compound 4-Fluoro-2-(trifluoromethyl)benzoic acid->this compound MeOH, H₂SO₄ (cat.), Reflux G 4-Fluoro-2-(trifluoromethyl)benzoic acid 4-Fluoro-2-(trifluoromethyl)benzoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 4-Fluoro-2-(trifluoromethyl)benzoic acid->Acyl Chloride Intermediate 1. (COCl)₂, DMF (cat.), DCM This compound This compound Acyl Chloride Intermediate->this compound 2. MeOH

References

Methodological & Application

Application Notes: Synthesis of Novel Kinase Inhibitors Using Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the development of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into small molecule inhibitors can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.

This document provides detailed protocols and application notes for the use of Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a key starting material in the synthesis of a novel class of potential kinase inhibitors. This versatile building block allows for the construction of a core scaffold that can be further diversified to explore structure-activity relationships (SAR) and optimize for potency against specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR).

The synthetic strategy outlined herein involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) : Construction of the core scaffold by reacting this compound with an amine-containing heterocycle.

  • Ester Hydrolysis : Conversion of the methyl ester to a carboxylic acid to enable further derivatization.

  • Amide Coupling : Diversification of the core scaffold by forming amide bonds with a variety of amines.

Synthetic Workflow

The overall synthetic scheme for the generation of a library of potential kinase inhibitors from this compound is depicted below. This workflow allows for the creation of diverse final compounds by varying the amine component in the final step.

G cluster_0 Step 1: S(N)Ar Reaction cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A Methyl 4-fluoro-2- (trifluoromethyl)benzoate C Intermediate 1 (Core Scaffold) A->C Nucleophilic Aromatic Substitution B Aminopyrimidine Core B->C D Intermediate 2 (Carboxylic Acid) C->D NaOH, MeOH/H2O F Final Kinase Inhibitor Library D->F EDC, HOBt, DIPEA E Amine Library (R-NH2) E->F

Caption: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(pyrimidin-2-ylamino)-2-(trifluoromethyl)benzoate (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution reaction to form the core inhibitor scaffold.

Materials:

  • This compound

  • 2-Aminopyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add 2-aminopyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Intermediate 1.

Protocol 2: Synthesis of 4-(Pyrimidin-2-ylamino)-2-(trifluoromethyl)benzoic Acid (Intermediate 2)

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • A precipitate should form upon acidification. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield Intermediate 2.

Protocol 3: Synthesis of Final Kinase Inhibitors via Amide Coupling

This protocol provides a general method for coupling the carboxylic acid intermediate with various amines to generate a library of final compounds.

Materials:

  • Intermediate 2 (from Protocol 2)

  • A desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial or flask

Procedure:

  • In a dry reaction vial under an inert atmosphere, dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or preparative HPLC to obtain the final pure inhibitor.

Illustrative Biological Data

The following table presents illustrative biological activity data for a series of hypothetical kinase inhibitors synthesized via the protocols described above. The compounds are evaluated for their inhibitory activity against the EGFR tyrosine kinase. This data is for demonstration purposes to illustrate how results can be presented.

Compound IDR-Group (from Amine)Yield (%)EGFR IC₅₀ (nM)
KI-001 Benzylamine65150
KI-002 3-Methoxybenzylamine7285
KI-003 Aniline58210
KI-004 Morpholine7545
KI-005 Piperidine7830

Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. The synthesized inhibitors are designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylating and blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Cytoplasm cluster_pi3k_akt Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., KI-005) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Point of Inhibition.

Application Notes and Protocols for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the final compounds. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] This application note will focus on the use of this compound in the development of potent Hedgehog signaling pathway inhibitors, a critical pathway in both embryonic development and cancer.

Application: Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in cell growth, differentiation, and patterning.[4][5] Aberrant activation of this pathway is implicated in the development and progression of various cancers. Consequently, inhibitors of the Hh pathway are of significant interest as potential anti-cancer therapeutics. Research has demonstrated that benzamide derivatives incorporating the 4-fluoro-2-(trifluoromethyl)benzoyl moiety are potent inhibitors of the Hh signaling pathway.[6]

Quantitative Data

The following table summarizes the in vitro activity of representative Hedgehog signaling pathway inhibitors synthesized using a scaffold derived from this compound. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50) against the Gli-luciferase reporter gene, a measure of Hh pathway inhibition.

Compound IDStructureTargetIC50 (nM)Reference
13d 4-(2-pyrimidinylamino)benzamide derivativeHedgehog Signaling Pathway1.44[6]
15h 4-(2-pyrimidinylamino)benzamide derivativeHedgehog Signaling Pathway0.050[2]

Experimental Protocols

The synthesis of the target 4-(2-pyrimidinylamino)benzamide inhibitors from this compound typically involves a two-step process:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide coupling of the carboxylic acid with a suitable amine.

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1N)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-(pyrimidin-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide (General Procedure)

This protocol outlines the amide coupling of 4-fluoro-2-(trifluoromethyl)benzoic acid with 2-aminopyrimidine to form the final active inhibitor.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

  • 2-Aminopyrimidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount if using DCC) or N,N-Diisopropylethylamine (DIPEA) (if using HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add the coupling reagent (e.g., DCC, 1.1 eq or HATU, 1.1 eq). If using DCC, add a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-aminopyrimidine (1.0 eq) to the reaction mixture. If using HATU, add DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyrimidin-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation Inhibitor Benzamide Inhibitor Inhibitor->SMO Inhibits Target Genes Target Genes GLI_active->Target Genes Promotes Transcription

Caption: The Hedgehog signaling pathway and the point of inhibition by benzamide derivatives.

Synthesis_Workflow Start Starting Material: Methyl 4-fluoro-2- (trifluoromethyl)benzoate Step1 Step 1: Hydrolysis (NaOH, MeOH/H2O, Reflux) Start->Step1 Intermediate Intermediate: 4-Fluoro-2- (trifluoromethyl)benzoic Acid Step1->Intermediate Step2 Step 2: Amide Coupling (2-Aminopyrimidine, Coupling Reagent, Base) Intermediate->Step2 Product Final Product: N-(pyrimidin-2-yl)-4-fluoro-2- (trifluoromethyl)benzamide Step2->Product

Caption: General synthetic workflow for the preparation of Hedgehog signaling inhibitors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides detailed protocols for the SNAr on Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a versatile building block in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups, a trifluoromethyl group and a methyl ester, at the ortho and para positions to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic attack. This allows for the efficient displacement of the fluoride leaving group with a variety of nucleophiles under relatively mild conditions.

The protocols detailed below cover O-arylation, N-arylation, and S-arylation, providing a comprehensive guide for researchers.

Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl and methyl ester groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Data Summary

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Oxygen PhenolK₂CO₃, Cs₂CO₃, or KOtBuDMSO, DMF, or Acetonitrile25 - 8085 - 95
Nitrogen AnilineK₂CO₃, Cs₂CO₃, or NaHDMSO, DMF, or NMP80 - 12080 - 95
Sulfur ThiophenolK₂CO₃ or Et₃NDMF or THF25 - 6090 - 99

Experimental Protocols

Protocol 1: O-Arylation with Phenol

This protocol is based on a procedure described in patent WO2010122089A1 for the synthesis of Methyl 4-(phenyloxy)-2-(trifluoromethyl)benzoate.[1]

Materials:

  • This compound

  • Phenol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMSO.

  • Add potassium tert-butoxide (1.05 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 66 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Phenol and DMSO to flask B 2. Add KOtBu A->B C 3. Add this compound B->C D 4. Heat to 66 °C and monitor by TLC C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: O-Arylation Experimental Workflow.

Protocol 2: N-Arylation with Aniline (General Protocol)

This is a general protocol for the N-arylation of this compound. Optimization of base, solvent, and temperature may be required for specific aniline derivatives.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the aniline derivative (1.2 eq), and Cesium Carbonate (2.0 eq).

  • Add anhydrous DMF to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: S-Arylation with Thiophenol (General Protocol)

This is a general protocol for the S-arylation of this compound. This reaction is often rapid at room temperature.

Materials:

  • This compound

  • Thiophenol (or substituted thiophenol)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiophenol derivative (1.1 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir the suspension for 10 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (40-60 °C) can be applied.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants and Base B 2. Add Anhydrous Solvent A->B C 3. Stir at Appropriate Temperature B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench Reaction D->E F 6. Aqueous Extraction E->F G 7. Dry and Concentrate F->G H 8. Purify Product G->H

Caption: General SNAr Workflow.

Conclusion

The SNAr reactions of this compound offer a versatile and efficient pathway for the synthesis of a diverse range of substituted aromatic compounds. The protocols provided herein serve as a robust starting point for the development of novel molecules for applications in drug discovery and materials science. The high reactivity of the substrate, coupled with the generally high yields of the substitution, makes it an invaluable tool for synthetic chemists.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole and pyrimidine heterocyclic compounds utilizing Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a key starting material. The trifluoromethyl and fluoro-substituted phenyl moiety is a valuable pharmacophore in medicinal chemistry, often enhancing the metabolic stability and biological activity of drug candidates. This document outlines a two-step synthetic strategy involving the initial formation of a versatile β-ketoester intermediate, followed by its cyclocondensation to yield the target heterocycles.

Introduction

This compound is a readily available starting material that can be elaborated into more complex heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom significantly influences the reactivity of the aromatic ring and adjacent functional groups. This protocol first describes the conversion of this compound to ethyl 2-(4-fluoro-2-(trifluoromethyl)benzoyl)acetate via a Claisen condensation. This β-ketoester is a key intermediate that can undergo cyclization with various binucleophiles to generate a library of heterocyclic compounds. Herein, we provide detailed protocols for the synthesis of a pyrazole derivative through reaction with hydrazine hydrate and a pyrimidine derivative through reaction with urea.

Synthetic Strategy Overview

The overall synthetic pathway involves two main stages. The first stage is the synthesis of the key intermediate, ethyl 2-(4-fluoro-2-(trifluoromethyl)benzoyl)acetate. The second stage involves the parallel synthesis of the target heterocyclic compounds from this intermediate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Heterocycle Formation A Methyl 4-fluoro-2- (trifluoromethyl)benzoate B Ethyl 2-(4-fluoro-2- (trifluoromethyl)benzoyl)acetate A->B  Claisen Condensation (Ethyl Acetate, NaH) C 3-(4-Fluoro-2-(trifluoromethyl)phenyl) -1H-pyrazol-5(4H)-one B->C  Cyclocondensation (Hydrazine Hydrate) D 6-(4-Fluoro-2-(trifluoromethyl)phenyl) -pyrimidine-2,4(1H,3H)-dione B->D  Cyclocondensation (Urea, NaOEt) G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Heterocycle (e.g., Pyrazole or Pyrimidine derivative) Inhibitor->PI3K

Application Notes: The Strategic Role of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates. The presence of three distinct reactive sites—the methyl ester, the electron-withdrawing trifluoromethyl group, and the fluorine atom—provides medicinal chemists with a versatile scaffold for constructing elaborate molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic properties of the molecule.

This document outlines the application of this compound as a precursor to key building blocks for Active Pharmaceutical Ingredient (API) synthesis. Specifically, it details the transformation of this ester into (4-fluoro-2-(trifluoromethyl)phenyl)methanol and the subsequent conversion to 4-fluoro-2-(trifluoromethyl)benzyl bromide, a crucial intermediate for introducing the fluorinated benzyl moiety into drug candidates.

Physicochemical Properties and Data

The properties of the starting material and the key synthesized intermediate are summarized below. This data is essential for reaction planning, characterization, and safety assessments.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₉H₆F₄O₂222.14141179-72-8Light yellow solid
4-Fluoro-2-(trifluoromethyl)benzyl bromideC₈H₅BrF₄257.03206860-48-2Liquid

Synthetic Workflow and Logical Relationships

The overall synthetic strategy involves a two-step transformation of the commercially available ester into a reactive benzyl bromide intermediate. This workflow is a common tactic in medicinal chemistry to convert a stable starting material into a versatile building block for subsequent coupling or substitution reactions in the synthesis of a target API.

G start Methyl 4-fluoro-2- (trifluoromethyl)benzoate intermediate (4-Fluoro-2-(trifluoromethyl) -phenyl)methanol start->intermediate Reduction product 4-Fluoro-2-(trifluoromethyl) -benzyl bromide intermediate->product Bromination api API Synthesis (e.g., Alkylation) product->api Key Intermediate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Containing Synthesized Moiety) Inhibitor->MEK Inhibition

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-fluoro-2-(trifluoromethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed protocol for the Suzuki coupling reaction of methyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives. This substrate presents unique challenges due to the electron-withdrawing nature of both the trifluoromethyl group and the fluorine atom, which can influence the reactivity of the C-F bond in palladium-catalyzed cross-coupling reactions.[4][5]

The successful coupling of such electron-deficient aryl fluorides requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. Modern advancements in catalyst design, particularly the development of sophisticated phosphine ligands, have enabled efficient coupling of even challenging substrates like aryl fluorides.[6]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate.[7] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized procedure based on established methods for Suzuki coupling of challenging aryl halides. Optimization may be required for specific substrates.

Materials:

  • This compound (or derivative)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5-10 mL) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of aryl fluorides and other challenging aryl halides, which can serve as a starting point for the optimization of reactions with this compound derivatives.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroanisole2,6-Difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄THF/H₂ORT0.593
22-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1)L·2HX (2)K₂CO₃Dioxane1101285
34-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (1)L·2HX (2)K₂CO₃Dioxane1101299
41-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd(OH)₂ (10)-K₃PO₄Toluene65290
51-Bromo-3-nitrobenzene4-Fluorophenylboronic acidPd(OH)₂ (10)-K₃PO₄Toluene65288

Note: L·2HX refers to a specific non-C₂-symmetric bis-benzimidazolium salt ligand. This data is compiled from various sources and is intended to be representative.[1][6][8]

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow Start Start Reagents Combine: - this compound - Boronic Acid/Ester - Base Start->Reagents Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Workup Aqueous Work-up: - Dilute - Wash - Dry Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product End End Product->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its parent acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, are valuable building blocks in the synthesis of novel agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of derivative molecules. These substitutions can enhance biological efficacy, metabolic stability, and binding affinity to target proteins in pests, weeds, and fungi. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new herbicidal, insecticidal, and fungicidal agents.

Key Structural Features and Rationale for Use

The 4-fluoro-2-(trifluoromethyl)benzoyl moiety imparts several desirable characteristics to agrochemical candidates:

  • Enhanced Biological Activity: The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of adjacent protons or influence the electronic properties of the molecule, leading to stronger interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in target organisms and the environment. This can lead to longer-lasting activity and reduced application rates.

  • Improved Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants and insects, and traverse cell membranes to reach its site of action.

Application in Herbicide Development

Derivatives of 4-fluoro-2-(trifluoromethyl)benzoic acid, particularly amides, have shown promise as herbicidal agents. These compounds can act on various molecular targets in weeds, leading to growth inhibition and mortality. A notable example of a commercial herbicide with a similar structural motif is Saflufenacil, which contains a 4-fluoro-N-sulfonylbenzamide structure.

Representative Data: Herbicidal Activity of N-Aryl-4-fluoro-2-(trifluoromethyl)benzamides

The following table presents hypothetical, yet representative, data for the pre- and post-emergence herbicidal activity of a series of N-aryl benzamides derived from 4-fluoro-2-(trifluoromethyl)benzoic acid.

Compound IDR-Group (N-Aryl)Pre-emergence GI₅₀ (g/ha) vs. Setaria viridisPost-emergence GI₅₀ (g/ha) vs. Abutilon theophrasti
HZ-01 Phenyl150200
HZ-02 4-Chlorophenyl75100
HZ-03 3,4-Dichlorophenyl5075
HZ-04 4-Methoxyphenyl250300
HZ-05 2,6-Diethylphenyl6085

GI₅₀: Growth Inhibition concentration for 50% of the population.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-fluoro-2-(trifluoromethyl)benzamide (HZ-02)

This protocol describes a two-step synthesis starting from this compound.

Step 1: Hydrolysis of this compound to 4-fluoro-2-(trifluoromethyl)benzoic acid

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove methanol.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzoic acid as a solid.

Step 2: Amide Coupling to form N-(4-chlorophenyl)-4-fluoro-2-(trifluoromethyl)benzamide

  • Dissolve 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.[1]

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the freshly prepared 4-fluoro-2-(trifluoromethyl)benzoyl chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Formation start1 Methyl 4-fluoro-2- (trifluoromethyl)benzoate product1 4-fluoro-2- (trifluoromethyl)benzoic acid start1->product1 Hydrolysis reagent1 LiOH, MeOH/H₂O start2 4-fluoro-2- (trifluoromethyl)benzoic acid product1->start2 Intermediate product2 N-(4-chlorophenyl)-4-fluoro-2- (trifluoromethyl)benzamide (HZ-02) start2->product2 Amidation reagent2a 1. Oxalyl Chloride, DMF 2. 4-Chloroaniline, Et₃N

Synthesis of a herbicidal benzamide derivative.
Experimental Protocol: Whole-Plant Bioassay for Herbicidal Activity

This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of synthesized compounds.[2][3][4][5]

Materials:

  • Test compounds (e.g., HZ-series)

  • Weed seeds (e.g., Setaria viridis, Abutilon theophrasti)

  • Pots or trays with sterile potting mix

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber for uniform herbicide application

Procedure:

Pre-emergence Assay:

  • Fill pots with potting mix and sow seeds of the target weed species at a uniform depth.

  • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

  • Apply the test solutions evenly to the soil surface using a calibrated spray chamber.

  • Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).

  • Place the pots in a greenhouse and water as needed.

  • After 14-21 days, assess the percentage of germination and the health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.

Post-emergence Assay:

  • Sow weed seeds in pots and allow them to grow to the 2-4 true leaf stage in a greenhouse.

  • Prepare and apply the test compound solutions as described for the pre-emergence assay, ensuring complete coverage of the foliage.

  • Return the pots to the greenhouse.

  • Assess plant injury (phytotoxicity) at 3, 7, and 14 days after treatment using a rating scale (e.g., 0% = no effect, 100% = complete kill).

Herbicide_Bioassay_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay sow_seeds_pre Sow Weed Seeds apply_herbicide_pre Apply Test Compounds to Soil sow_seeds_pre->apply_herbicide_pre incubate_pre Incubate in Greenhouse (14-21 days) apply_herbicide_pre->incubate_pre assess_pre Assess Germination & Seedling Health incubate_pre->assess_pre sow_seeds_post Sow Weed Seeds & Grow to 2-4 Leaf Stage apply_herbicide_post Apply Test Compounds to Foliage sow_seeds_post->apply_herbicide_post incubate_post Incubate in Greenhouse apply_herbicide_post->incubate_post assess_post Assess Phytotoxicity (3, 7, 14 DAT) incubate_post->assess_post

Workflow for herbicide bioassays.

Application in Insecticide and Fungicide Development

The 4-fluoro-2-(trifluoromethyl)benzoyl scaffold is also a key component in the development of insecticides and fungicides. For instance, pyrazole carboxamides and triazole derivatives incorporating this moiety have demonstrated potent biological activities.

Representative Data: Insecticidal and Fungicidal Activity

The following tables present hypothetical, yet representative, data for the insecticidal and fungicidal activity of compounds derived from 4-fluoro-2-(trifluoromethyl)benzoic acid.

Table 2: Insecticidal Activity against Cotton Aphid (Aphis gossypii)

Compound IDStructure TypeLC₅₀ (µg/mL)
IZ-01 Pyrazole Carboxamide15
IZ-02 N-Benzyl Benzamide25
IZ-03 Oxadiazole50

LC₅₀: Lethal concentration for 50% of the population.

Table 3: Fungicidal Activity against Rice Blast (Magnaporthe oryzae)

Compound IDStructure TypeMIC (µg/mL)
FZ-01 Triazole10
FZ-02 Benzimidazole20
FZ-03 Thiazole Carboxamide35

MIC: Minimum Inhibitory Concentration.

Experimental Protocols: Insecticidal and Fungicidal Bioassays

Insecticidal Bioassay (Leaf-Dip Method):

  • Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.

  • Excise leaf discs from a host plant (e.g., cotton for Aphis gossypii).

  • Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.

  • Place the treated leaf discs in a petri dish with a moist filter paper.

  • Introduce a known number of insects (e.g., 20 adult aphids) onto each leaf disc.

  • Seal the petri dishes and incubate at a controlled temperature and photoperiod.

  • Assess mortality at 24, 48, and 72 hours after treatment and calculate the LC₅₀ value.

Fungicidal Bioassay (Mycelial Growth Inhibition):

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • While the medium is still molten, add the test compounds at various concentrations.

  • Pour the amended PDA into sterile petri dishes.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Magnaporthe oryzae).

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition and determine the MIC value.

Bioassay_Workflows cluster_insect Insecticidal Bioassay (Leaf-Dip) cluster_fungi Fungicidal Bioassay (Mycelial Growth) prep_sol_insect Prepare Test Solutions treat_leaf Dip Leaf Discs prep_sol_insect->treat_leaf introduce_insects Introduce Insects treat_leaf->introduce_insects incubate_insect Incubate introduce_insects->incubate_insect assess_mortality Assess Mortality incubate_insect->assess_mortality prep_media Prepare Amended PDA Media inoculate_fungi Inoculate with Mycelial Plug prep_media->inoculate_fungi incubate_fungi Incubate inoculate_fungi->incubate_fungi measure_growth Measure Colony Diameter incubate_fungi->measure_growth calc_inhibition Calculate Inhibition & MIC measure_growth->calc_inhibition

Workflows for insecticidal and fungicidal bioassays.

Conclusion

This compound serves as a versatile and highly valuable intermediate for the synthesis of a wide range of potential agrochemicals. The unique properties conferred by the fluorinated benzoyl moiety make it a privileged scaffold in the design of novel herbicides, insecticides, and fungicides. The protocols and representative data provided herein offer a framework for researchers to explore the potential of this building block in the development of next-generation crop protection agents.

References

Application Notes: Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a versatile chemical intermediate predominantly utilized in the field of medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the ester and a fluorine atom para to it, makes it a valuable building block for the synthesis of complex, biologically active molecules. This document provides an overview of its application, focusing on its use in the development of enzyme inhibitors, along with detailed experimental protocols.

Application in the Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

This compound serves as a key starting material in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase (SCD). SCD is an enzyme implicated in metabolic diseases, and its inhibition is a therapeutic target for conditions such as obesity, diabetes, and dyslipidemia. The fluorinated and trifluoromethylated phenyl ring of the starting material is a common motif in many SCD inhibitors, contributing to their binding affinity and pharmacokinetic properties.

General Synthetic Workflow

The synthesis of SCD inhibitors from this compound typically involves a multi-step process. A common route is the conversion of the methyl ester to a carboxylic acid, followed by amidation with a suitable amine. This workflow allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the synthesized compounds.

G A This compound B Hydrolysis A->B C 4-Fluoro-2-(trifluoromethyl)benzoic acid B->C D Amide Coupling C->D F SCD Inhibitor Library D->F E Diverse Amines E->D

Figure 1: General synthetic workflow for the preparation of SCD inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-fluoro-2-(trifluoromethyl)benzoic acid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Fluoro-2-(trifluoromethyl)benzoic acidC₈H₄F₄O₂208.1195-99135-137
Protocol 2: Amide Coupling to Synthesize a Model SCD Inhibitor

This protocol details the coupling of the synthesized carboxylic acid with a representative amine to form an amide bond, a common linkage in many SCD inhibitors.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

  • (4-Chlorophenyl)methanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in DMF, add DIPEA (3.0 eq).

  • Add COMU (1.2 eq) to the mixture and stir for 5 minutes.

  • Add (4-chlorophenyl)methanamine (1.1 eq) and stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Model SCD Inhibitor:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
N-(4-Chlorobenzyl)-4-fluoro-2-(trifluoromethyl)benzamideC₁₅H₁₀ClF₄NO331.7075-85

Application in the Synthesis of Tankyrase Inhibitors

This compound is also employed in the synthesis of inhibitors for tankyrase, a poly(ADP-ribose) polymerase (PARP) enzyme involved in Wnt/β-catenin signaling. Dysregulation of this pathway is implicated in various cancers. The trifluoromethylphenyl moiety derived from the starting material often plays a crucial role in the binding of these inhibitors to the nicotinamide-binding pocket of the enzyme.

Logical Flow for Inhibitor Development

The development of tankyrase inhibitors using this building block follows a logical progression from initial synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Methyl 4-fluoro-2- (trifluoromethyl)benzoate B Multi-step Synthesis A->B C Tankyrase Inhibitor Candidate B->C D In Vitro Enzyme Assay C->D E Cell-based Wnt Signaling Assay D->E F Lead Optimization E->F

Figure 2: Logical flow from synthesis to evaluation of tankyrase inhibitors.

Summary of Spectroscopic Data

For unambiguous identification of the synthesized compounds, various spectroscopic techniques are employed. Below is a table summarizing typical data for the key intermediate.

Compound¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)HRMS (m/z) [M+H]⁺
4-Fluoro-2-(trifluoromethyl)benzoic acid8.21 (dd, J = 8.5, 5.5 Hz, 1H), 7.50 (ddd, J = 8.5, 2.5, 1.0 Hz, 1H), 7.35 (dd, J = 8.5, 2.5 Hz, 1H)-62.5, -108.2Calculated: 209.0172; Found: 209.0175

Disclaimer: The provided protocols and data are representative examples and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Functionalization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a versatile building block for the synthesis of diverse chemical libraries. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring activates the molecule for various chemical transformations, making it an ideal scaffold for generating novel compounds with potential therapeutic applications.

Overview of Functionalization Strategies

This compound serves as a valuable starting material for library synthesis due to its susceptibility to a range of chemical modifications. The primary functionalization strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl and methyl ester groups activates the 4-fluoro position for substitution by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for introducing diversity into the scaffold.

  • Palladium-Catalyzed Cross-Coupling Reactions: While the C-F bond can be challenging to activate directly in some cross-coupling reactions, related halo-derivatives or the strategic use of advanced catalytic systems can enable Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are powerful for creating carbon-carbon and carbon-heteroatom bonds.

  • Hydrolysis and Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with a library of amines. This two-step sequence is a robust method for generating large amide libraries.

Experimental Protocols and Data

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the parallel synthesis of a library of 4-amino-2-(trifluoromethyl)benzoate derivatives via SNAr.

Experimental Workflow:

sn_ar_workflow start Dispense this compound and amine library into reaction vials reaction Add base and solvent. Heat and stir. start->reaction 1. Reagents workup Aqueous workup and extraction reaction->workup 2. Reaction purification Purification by automated flash chromatography workup->purification 3. Isolation analysis LC-MS and NMR analysis of library members purification->analysis 4. Characterization

Caption: Workflow for parallel SNAr reactions.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 M in DMSO).

    • Prepare a plate of 96 unique primary or secondary amines as 1.2 M solutions in DMSO.

    • Prepare a stock solution of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as a 3.0 M solution in DMSO.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.1 mmol).

    • Add 100 µL of the corresponding amine solution to each well (0.12 mmol, 1.2 equivalents).

    • Add 100 µL of the base solution to each well (0.3 mmol, 3.0 equivalents).

    • Seal the reaction block and heat to 80-120 °C with stirring for 12-24 hours. Reaction progress can be monitored by LC-MS.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add 500 µL of water to each well.

    • Extract the contents of each well with ethyl acetate (3 x 500 µL).

    • Combine the organic extracts for each reaction and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product from each well using an automated parallel flash chromatography system.

    • Analyze the purified products by LC-MS to confirm identity and purity, and by ¹H NMR for structural confirmation of selected library members.

Quantitative Data Summary (Representative Examples):

Amine NucleophileReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Morpholine1001685>95
Piperidine1001688>95
n-Butylamine802475>90
Aniline1202460>90
Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halo-2-(trifluoromethyl)benzoate derivative (e.g., the bromo or iodo analog) with a library of boronic acids. While direct coupling of the fluoro-derivative is challenging, this method is applicable if the starting material is modified.

Reaction Pathway:

suzuki_pathway start Methyl 4-bromo-2-(trifluoromethyl)benzoate product 4-Aryl/Heteroaryl-2-(trifluoromethyl)benzoate Library start->product boronic_acid Aryl/Heteroaryl Boronic Acid Library boronic_acid->product catalyst Pd Catalyst & Ligand catalyst->product base Base base->product

Caption: Suzuki-Miyaura cross-coupling pathway.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 4-bromo-2-(trifluoromethyl)benzoate (0.5 M in dioxane).

    • Prepare a plate of 96 unique aryl or heteroaryl boronic acids as 0.75 M solutions in dioxane.

    • Prepare a stock solution of a palladium catalyst, such as Pd(PPh₃)₄ (0.025 M in dioxane).

    • Prepare an aqueous solution of a base, such as 2 M sodium carbonate.

  • Reaction Setup:

    • In an array of reaction tubes under an inert atmosphere (e.g., argon or nitrogen), add 200 µL of the Methyl 4-bromo-2-(trifluoromethyl)benzoate stock solution (0.1 mmol).

    • Add 200 µL of the corresponding boronic acid solution to each tube (0.15 mmol, 1.5 equivalents).

    • Add 100 µL of the palladium catalyst solution to each tube (0.0025 mmol, 2.5 mol%).

    • Add 200 µL of the aqueous base to each tube.

    • Seal the tubes and heat to 90-110 °C with vigorous stirring for 8-16 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedures outlined in the SNAr protocol (Section 2.1).

Quantitative Data Summary (Representative Examples):

Boronic AcidCatalyst Loading (mol%)Reaction Temperature (°C)Yield (%)Purity (%)
Phenylboronic acid2.510090>95
4-Methoxyphenylboronic acid2.510085>95
3-Pyridinylboronic acid3.011070>90
2-Thiopheneboronic acid3.011075>90
Hydrolysis and Amide Library Synthesis

This two-step protocol involves the initial hydrolysis of the methyl ester followed by parallel amide bond formation.

Logical Relationship of Steps:

amide_synthesis_logic start Methyl 4-substituted-2-(trifluoromethyl)benzoate Library hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis intermediate 4-Substituted-2-(trifluoromethyl)benzoic Acid Library hydrolysis->intermediate amide_formation Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine Library) intermediate->amide_formation product 4-Substituted-2-(trifluoromethyl)benzamide Library amide_formation->product

Caption: Two-step amide library synthesis.

Detailed Protocol - Step 1: Hydrolysis

  • Reaction Setup:

    • Dissolve the library of Methyl 4-substituted-2-(trifluoromethyl)benzoates (from previous functionalizations) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH) (2.0 equivalents) to each reaction.

    • Stir at room temperature for 4-8 hours until hydrolysis is complete (monitored by LC-MS).

  • Work-up:

    • Acidify the reaction mixtures with 1 M HCl to pH ~2-3.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid library.

Detailed Protocol - Step 2: Amide Coupling

  • Reagent Preparation:

    • Prepare stock solutions of the carboxylic acid library (0.5 M in DMF).

    • Prepare a plate of 96 unique primary or secondary amines as 0.6 M solutions in DMF.

    • Prepare a stock solution of a coupling agent, such as HATU (0.6 M in DMF).

    • Prepare a stock solution of a base, such as DIPEA (1.5 M in DMF).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the corresponding carboxylic acid solution (0.1 mmol).

    • Add 200 µL of the amine solution to each well (0.12 mmol, 1.2 equivalents).

    • Add 200 µL of the HATU solution to each well (0.12 mmol, 1.2 equivalents).

    • Add 200 µL of the DIPEA solution to each well (0.3 mmol, 3.0 equivalents).

    • Stir at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedures outlined in the SNAr protocol (Section 2.1).

Quantitative Data Summary (Representative Examples):

Carboxylic Acid PrecursorAmineCoupling AgentOverall Yield (2 steps, %)Purity (%)
4-Morpholino-2-(trifluoromethyl)benzoic acidBenzylamineHATU75>95
4-Phenyl-2-(trifluoromethyl)benzoic acidCyclopropylamineHATU80>95
4-Morpholino-2-(trifluoromethyl)benzoic acid4-FluoroanilineCOMU65>90
4-Phenyl-2-(trifluoromethyl)benzoic acidDiethylamineT3P70>90

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fluorinated compounds and reagents used in these protocols may be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Palladium catalysts are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and library sizes. Researchers should have a thorough understanding of the chemical reactions and safety precautions before commencing any experimental work.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, particularly focusing on the mitigation of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol.[1][2]

  • Via the Acyl Chloride: This two-step method involves the conversion of 4-fluoro-2-(trifluoromethyl)benzoic acid to its more reactive acyl chloride intermediate using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with methanol.[3][4]

Q2: What makes the synthesis of this particular ester challenging?

A2: The primary challenge stems from the electronic properties and steric hindrance of the substituents on the benzoic acid. The ortho-trifluoromethyl group can sterically hinder the approach of the alcohol to the carboxylic acid, potentially slowing down the reaction rate.[4] Additionally, the trifluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions.[5][6][7][8][9]

Q3: Are there any specific safety precautions to consider?

A3: Yes. When working with reagents like oxalyl chloride or thionyl chloride, all operations must be conducted in a well-ventilated fume hood, as they are corrosive and release toxic gases.[3] Strong acids like sulfuric acid should also be handled with extreme care. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Troubleshooting Guide: Common Side Reactions and Issues

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Ester

Q: My reaction has a very low yield. What are the possible causes and solutions?

A: Low yield can be attributed to several factors, primarily related to the equilibrium of the Fischer esterification or incomplete reaction.

  • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][10] The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials.

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture. Using a large excess of methanol can also help to shift the equilibrium towards the product.[10][11]

  • Steric Hindrance: The ortho-trifluoromethyl group can impede the reaction.

    • Solution: If steric hindrance is a significant issue, consider switching to the acyl chloride method, as acyl chlorides are much more reactive than carboxylic acids.[4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a very slow reaction rate.

    • Solution: Ensure the catalyst (e.g., sulfuric acid) is used in an appropriate catalytic amount. However, avoid excessive amounts, which can promote side reactions.[4]

Problem 2: Presence of Unexpected Impurities in the Product

Q: I have isolated my product, but it contains significant impurities. What are the likely side reactions?

A: The formation of byproducts is a common issue. The nature of these byproducts often depends on the specific reagents and conditions used.

Table 1: Common Side Reactions and Mitigation Strategies
Side Reaction/ByproductProbable CauseMitigation Strategy
4-Fluoro-2-carboxybenzoic acid Hydrolysis of the trifluoromethyl group (-CF₃) under strong acidic conditions.[5][6][8]Use milder reaction conditions. Avoid prolonged heating with strong acids. Consider using a milder catalyst like p-toluenesulfonic acid.
4-Fluorobenzoic acid Decarboxylation of the starting material at high temperatures.Maintain careful temperature control. Avoid excessive heating during the reaction and distillation.
Sulfonated aromatic byproducts Use of concentrated sulfuric acid as a catalyst, especially at elevated temperatures.[4]Use a non-sulfonating acid catalyst like p-toluenesulfonic acid or a Lewis acid.[4]
Dimethyl ether Self-condensation of methanol, catalyzed by a strong acid at high temperatures.Optimize the reaction temperature and catalyst concentration to favor esterification over ether formation.
Unreacted 4-fluoro-2-(trifluoromethyl)benzoic acid Incomplete reaction due to equilibrium limitations or insufficient reaction time.Extend the reaction time and monitor progress by TLC. Use methods to remove water to drive the reaction to completion.[10]

Experimental Protocols

Method A: Fischer-Speier Esterification

This protocol is a standard procedure for the direct esterification of the carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-30 eq), which also acts as the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and stir for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Method B: Synthesis via Acyl Chloride

This method is suitable when Fischer esterification gives low yields.

  • Acyl Chloride Formation:

    • Suspend 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane in a flask under a nitrogen atmosphere.[3]

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.05 eq) dropwise.[3]

    • Stir the mixture at room temperature until gas evolution ceases, then reflux for a short period (e.g., 15-30 minutes) to ensure complete conversion.[3]

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add methanol (1.5-2.0 eq).[3]

    • Allow the reaction to stir and warm to room temperature for 1-2 hours.[3]

  • Workup and Purification:

    • Wash the reaction mixture with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

    • Purify by column chromatography or distillation as needed.

Visualized Workflows and Logic

Fischer_Esterification_Workflow start Start: 4-Fluoro-2-(trifluoromethyl)benzoic acid add_reagents Add excess Methanol and catalytic H₂SO₄ start->add_reagents reflux Reflux for 4-10 hours (Monitor by TLC) add_reagents->reflux workup Cool, neutralize with NaHCO₃, and extract with Ethyl Acetate reflux->workup purify Wash with brine, dry, and concentrate workup->purify product Product: this compound purify->product

Caption: Experimental workflow for Fischer-Speier Esterification.

Acid_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start Start: 4-Fluoro-2-(trifluoromethyl)benzoic acid add_oxalyl Add Oxalyl Chloride and catalytic DMF in DCM start->add_oxalyl reflux_acyl Stir at RT, then reflux briefly add_oxalyl->reflux_acyl concentrate_acyl Concentrate to get crude acyl chloride reflux_acyl->concentrate_acyl add_methanol Dissolve in DCM, cool, and add Methanol concentrate_acyl->add_methanol stir Stir for 1-2 hours add_methanol->stir workup Workup: Wash with H₂O/NaHCO₃, dry, and concentrate stir->workup product Product: this compound workup->product

Caption: Experimental workflow for synthesis via the Acyl Chloride route.

Troubleshooting_Tree issue Issue Encountered low_yield Low Yield issue->low_yield impurity Impurity Detected issue->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn impurity_id Identify Impurity (e.g., by NMR, MS) impurity->impurity_id remove_water Solution: Remove H₂O (Dean-Stark) or use excess alcohol incomplete_rxn->remove_water Yes steric_hindrance Steric Hindrance? incomplete_rxn->steric_hindrance No acid_chloride_route Solution: Use Acyl Chloride Method steric_hindrance->acid_chloride_route Yes hydrolysis Side Product: 4-Fluoro-2-carboxybenzoic acid impurity_id->hydrolysis decarboxylation Side Product: 4-Fluorobenzoic acid impurity_id->decarboxylation sulfonation Side Product: Sulfonated byproduct impurity_id->sulfonation hydrolysis_cause Cause: -CF₃ Hydrolysis hydrolysis->hydrolysis_cause hydrolysis_sol Solution: Use milder acid/conditions hydrolysis_cause->hydrolysis_sol decarboxylation_cause Cause: Decarboxylation decarboxylation->decarboxylation_cause decarboxylation_sol Solution: Lower reaction temperature decarboxylation_cause->decarboxylation_sol sulfonation_cause Cause: H₂SO₄ at high temp. sulfonation->sulfonation_cause sulfonation_sol Solution: Use p-TsOH or Lewis Acid sulfonation_cause->sulfonation_sol

References

Technical Support Center: Purification of Methyl 4-fluoro-2-(trifluoromethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining high-purity compounds. The unique electronic properties of fluorinated molecules can present specific challenges in chromatography, which this guide aims to address.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of fluorinated benzoate derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: Strong interactions between the trifluoromethyl group or other polar moieties and active silanol groups on the silica-based stationary phase.[3][4] Mobile Phase pH: The pH of the mobile phase may be inappropriate, causing partial ionization of the analyte or silanol groups.[3] Column Overload: Injecting too much sample.[3][5]Use End-Capped Columns: Employ a deactivated, end-capped column to minimize silanol interactions.[4] Mobile Phase Additives: For reversed-phase HPLC, add a modifier like trifluoroacetic acid (TFA) (0.05-0.1%) to suppress silanol activity.[4] Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[4][5] Reduce Sample Load: Decrease the concentration or volume of the injected sample.[3][5]
Poor Peak Shape (Fronting) Column Overload: Injecting an excessive amount of sample is a common cause.[5] Poor Sample Solubility: The sample is not fully dissolved in the mobile phase or loading solvent.Decrease Sample Amount: Reduce the injected mass of the compound.[5] Change Sample Solvent: Dilute the sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[4][6]
Co-elution of Impurities Insufficient Resolution: The chosen mobile phase and stationary phase do not provide adequate separation.[4] Similar Polarity of Impurities: Synthetic byproducts may have very similar polarities to the target compound.Optimize Mobile Phase: Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) to alter selectivity.[4] Change Stationary Phase: Switch to a column with different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a specialized fluorinated phase column).[4] Adjust Temperature: In HPLC, increasing the column temperature can improve efficiency and alter selectivity.[6]
Low or No Compound Recovery Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase, particularly if it is highly polar or reactive.[4] Decomposition on Column: The compound may be unstable on the acidic silica gel surface.[7]Deactivate Silica Gel: For flash chromatography, pre-treat the silica gel with a base (e.g., triethylamine in the eluent) if the compound is acid-sensitive.[7] Change Stationary Phase: Consider using a less acidic stationary phase like alumina.[7] Test Stability: Before running a column, spot the compound on a TLC plate and let it sit for an hour to check for degradation.[7]
High System Backpressure Blockage in the System: Frit or tubing blockages are common. Buffer Precipitation: The mobile phase buffer may have precipitated due to high organic solvent concentration.[3] High Mobile Phase Viscosity: The chosen solvent mixture may be too viscous.Systematic Check: Disconnect components sequentially (column, guard column, tubing) to locate the source of the high pressure.[6] Flush System: Flush the column and system with a solvent that can dissolve potential precipitates (e.g., high aqueous mobile phase for salt buffers).[3] Check Solvent Miscibility: Ensure all mobile phase components are fully miscible.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for purifying this compound using flash chromatography?

A1: A typical protocol involves method development on TLC, followed by scaling up to a flash column.

Experimental Protocol: Flash Chromatography Purification

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for this class of compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude sample.

    • Pack the column with silica gel using the selected eluent system (the "slurry method").

  • Sample Loading:

    • Wet Loading: If the crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the top of the column.

    • Dry Loading: If the compound has poor solubility in the eluent, this method is preferred.[4] Dissolve the crude material in a strong solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from TLC analysis. A gradient elution, where the polarity of the solvent is gradually increased (e.g., from 5% EtOAc in hexanes to 20% EtOAc), is often effective.[9]

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Q2: My HPLC separation shows broad peaks. What are the most likely causes for a fluorinated compound like this?

A2: Broad peaks in HPLC can stem from several issues. For fluorinated aromatic compounds, the most common causes are:

  • Mobile Phase Composition: The mobile phase may not be optimal. Ensure it is freshly prepared and properly degassed.[5][8] Air bubbles in the system can cause significant peak broadening.[8]

  • Contamination: A contaminated guard column or analytical column can lead to peak broadening. Try replacing the guard column first.[5] If that doesn't work, flushing the analytical column with a strong solvent may help.[8]

  • Secondary Interactions: As with peak tailing, interactions with the stationary phase can cause broadening. Using a different column chemistry or adding a mobile phase modifier can mitigate these effects.[4]

  • Low Flow Rate: An unusually low flow rate can increase diffusion and lead to broader peaks. Verify your pump is delivering the correct flow rate.[5]

Q3: Can I use chiral chromatography to separate enantiomers of a derivative?

A3: Yes, chiral chromatography is a primary method for separating enantiomers. Given that many pharmaceuticals are chiral, this is a critical application in drug development.[10] For fluorinated compounds, polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD and Chiralpak® AD are often effective.[11] Method development would involve screening different mobile phases (both normal-phase, like hexane/isopropanol, and reversed-phase, like acetonitrile/water) to achieve separation.

Visualizations

Experimental Workflow for Chromatographic Purification

G Figure 1: General workflow for the purification of this compound derivatives. cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_isolation Isolation & Final Product Crude Crude Product TLC_dev TLC Method Development (Select Solvent System) Crude->TLC_dev Pack Pack Flash Column TLC_dev->Pack Optimized Eluent Load Sample Loading (Wet or Dry) Pack->Load Elute Elution & Fraction Collection Load->Elute TLC_analysis TLC Analysis of Fractions Elute->TLC_analysis TLC_analysis->Elute Adjust Gradient Combine Combine Pure Fractions TLC_analysis->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure G Figure 2: Troubleshooting flowchart for addressing poor separation in chromatography. Start Problem: Poor Separation/ Co-elution Cause1 Cause: Inappropriate Mobile Phase? Start->Cause1 Cause2 Cause: Unsuitable Stationary Phase? Start->Cause2 Cause3 Cause: Column Overload? Start->Cause3 Sol1a Solution: Optimize Gradient/Isocratic Composition Cause1->Sol1a Sol1b Solution: Change Organic Modifier (e.g., ACN to MeOH) Cause1->Sol1b Sol2 Solution: Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) Cause2->Sol2 Sol3 Solution: Reduce Sample Concentration/Volume Cause3->Sol3 End Resolution Improved Sol1a->End Sol1b->End Sol2->End Sol3->End

References

Technical Support Center: Optimizing Reactions with Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-fluoro-2-(trifluoromethyl)benzoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common reactions include:

  • Hydrolysis to the corresponding carboxylic acid.

  • Suzuki-Miyaura Coupling to form biaryl compounds.

  • Buchwald-Hartwig Amination to introduce amine functionalities.

  • Reduction of the ester to the corresponding benzyl alcohol.

  • Nucleophilic Aromatic Substitution (SNAr) of the fluoride.

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving low yields?

A2: Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can affect the catalytic cycle. Common issues include catalyst deactivation, slow oxidative addition, and side reactions like dehalogenation. It is crucial to select an appropriate palladium catalyst, ligand, and base combination.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate? Which conditions are recommended?

A3: Yes, Buchwald-Hartwig amination is a viable method for introducing C-N bonds. Due to the electron-deficient nature of the aromatic ring, careful selection of the catalyst system is important. Generally, using a palladium precatalyst with a sterically hindered phosphine ligand, such as XPhos or SPhos, in the presence of a strong base like sodium tert-butoxide or cesium carbonate, gives good results.

Q4: What is the best way to reduce the ester functionality to an alcohol?

A4: The ester can be effectively reduced to (4-fluoro-2-(trifluoromethyl)phenyl)methanol using strong hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[1][2]

Q5: Is the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr)?

A5: Yes, the fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl and methyl ester groups. This allows for SNAr reactions with various nucleophiles, such as amines, alkoxides, and thiolates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Product Formation

Potential Cause Suggested Solution
Inactive CatalystUse a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species.
Inefficient Oxidative AdditionIncrease the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step.
Poorly Soluble BaseUse a base with better solubility in the reaction solvent, such as cesium carbonate or potassium phosphate.
Oxygen ContaminationEnsure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.

Issue: Significant Dehalogenation of Starting Material

Potential Cause Suggested Solution
Hydride Source in ReactionUse a weaker base like potassium carbonate or potassium phosphate. Avoid alcohol solvents which can act as hydride sources.
Slow TransmetalationUse a more reactive boronic acid derivative, such as a boronic acid pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).
Buchwald-Hartwig Amination

Issue: Incomplete Reaction

Potential Cause Suggested Solution
Catalyst InhibitionThe amine substrate or product may be coordinating to the palladium center. Increase the catalyst and/or ligand loading.
Insufficiently Strong BaseSwitch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide.
Sterically Hindered AmineFor bulky amines, a more specialized ligand like RuPhos or BrettPhos may be required. Increase the reaction temperature and time.
Ester Hydrolysis

Issue: Slow or Incomplete Hydrolysis

Potential Cause Suggested Solution
Steric HindranceThe ortho-trifluoromethyl group can sterically hinder the approach of the nucleophile. Use a stronger base (e.g., KOH instead of NaOH) and increase the reaction temperature.
Poor SolubilityAdd a co-solvent such as methanol or THF to improve the solubility of the ester in the aqueous base.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Reagents and Conditions:

Parameter Condition
Aryl HalideThis compound (1.0 equiv)
Boronic AcidPhenylboronic acid (1.2 equiv)
CatalystPd₂(dba)₃ (2 mol%)
LigandSPhos (4 mol%)
BaseK₃PO₄ (2.0 equiv)
SolventToluene/H₂O (10:1)
Temperature100 °C
Time12-24 h

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd₂(dba)₃ and SPhos under a positive flow of argon.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reduction of this compound

Reaction Scheme:

Reagents and Conditions:

Parameter Condition
EsterThis compound (1.0 equiv)
Reducing AgentLiAlH₄ (1.5 equiv)
SolventAnhydrous THF
Temperature0 °C to room temperature
Time2-4 h

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add LiAlH₄ portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid through a pad of celite and wash with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling s_start Start: Weigh Reagents s_reagents Aryl Halide Boronic Acid Base s_start->s_reagents s_catalyst Pd Catalyst Ligand s_reagents->s_catalyst s_solvent Degassed Solvent s_catalyst->s_solvent s_reaction Heat under Inert Atmosphere (100 °C) s_solvent->s_reaction s_workup Aqueous Workup & Extraction s_reaction->s_workup s_purification Column Chromatography s_workup->s_purification s_product Product: Biaryl s_purification->s_product

Caption: Workflow for Suzuki-Miyaura Coupling.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions inert? start->check_conditions check_base Is the base appropriate? start->check_base solution_catalyst Use fresh catalyst/ligand Consider a pre-catalyst check_catalyst->solution_catalyst solution_conditions Degas solvents thoroughly Use Ar or N2 check_conditions->solution_conditions solution_base Try K3PO4 or Cs2CO3 check_base->solution_base

Caption: Troubleshooting Low Yield in Suzuki Coupling.

References

Challenges in the regioselective substitution of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-fluoro-2-(trifluoromethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the regioselective substitution of this versatile building block. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective substitution on this compound?

A1: The primary challenge lies in controlling the site of substitution due to the competing directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, in nucleophilic aromatic substitution (SNAr), both the -CF₃ and the methyl ester (-CO₂Me) groups are electron-withdrawing and activate the ring for nucleophilic attack. The fluorine atom at the C4 position is a potential leaving group in SNAr reactions. The regioselectivity will be determined by which position is most activated towards nucleophilic attack.

Q2: Which position is most likely to undergo nucleophilic aromatic substitution (SNAr)?

A2: In nucleophilic aromatic substitution, the fluorine atom at the C4 position is the most probable leaving group. The strong electron-withdrawing effects of the trifluoromethyl group at C2 and the methyl ester at C1 activate the C4 position for nucleophilic attack. Nucleophiles will preferentially attack the C4 position, leading to the displacement of the fluoride ion.

Q3: Can the fluorine atom be used as a leaving group in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?

A3: While aryl fluorides can undergo cross-coupling reactions, they are generally less reactive than the corresponding aryl chlorides, bromides, or iodides.[1] Specialized catalytic systems, often employing electron-rich and bulky phosphine ligands, are typically required to achieve efficient coupling with aryl fluorides. For this compound, successful cross-coupling at the C4 position would necessitate overcoming the high bond energy of the C-F bond.

Q4: How do the trifluoromethyl and methyl ester groups influence the reactivity of the aromatic ring?

A4: Both the trifluoromethyl and methyl ester groups are electron-withdrawing. The trifluoromethyl group exerts a strong inductive effect (-I) and a weak resonance effect (-M), significantly decreasing the electron density of the aromatic ring.[2] The methyl ester group also withdraws electron density through both inductive and resonance effects. This overall electron deficiency makes the ring highly susceptible to nucleophilic attack, while deactivating it towards electrophilic substitution.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: A mixture of products is observed, indicating that the nucleophile is not exclusively substituting at the desired C4 position.

Potential Causes:

  • Competing Reaction Sites: While C4 is the most activated site for SNAr, under harsh reaction conditions, other positions might become susceptible to attack, or side reactions involving the ester group could occur.

  • Reaction Conditions: High temperatures or overly strong bases can lead to decreased selectivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

  • Choice of Base: Use a milder, non-nucleophilic base to minimize side reactions.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Screen polar aprotic solvents like DMF, DMSO, or NMP to find the one that gives the best result.[3]

Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Problem: The desired substituted product is obtained with low conversion of the starting material.

Potential Causes:

  • Insufficient Activation: The nucleophile may not be strong enough to react efficiently.

  • Poor Leaving Group Ability: Although activated, fluoride is a less facile leaving group compared to heavier halogens.

  • Decomposition: The starting material or product may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Increase Nucleophile Strength: Consider using a more potent nucleophile or adding a catalyst to facilitate the reaction.

  • Optimize Reaction Conditions: Increase the reaction temperature or time cautiously while monitoring for side product formation.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can compete as a nucleophile.[3]

Issue 3: Failure of Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling

Problem: No desired cross-coupled product is formed when attempting to substitute the fluorine atom.

Potential Causes:

  • Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be effective for activating the C-F bond.

  • High C-F Bond Energy: The C-F bond is significantly stronger than other carbon-halogen bonds, making oxidative addition to the palladium center difficult.

Troubleshooting Steps:

  • Select Appropriate Catalyst System: For C-F bond activation, use specialized catalyst systems known for their high reactivity, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]

  • Optimize Reaction Conditions: Higher temperatures and the use of specific bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary.

  • Consider Alternative Substrates: If feasible, converting the fluoro-substituent to a more reactive bromo- or iodo-substituent might be a more practical approach for these coupling reactions.

Quantitative Data Summary

The following table summarizes the expected regioselectivity for different types of substitution reactions based on the electronic properties of the substituents. Actual yields and selectivities will be highly dependent on the specific reaction conditions.

Reaction TypeExpected Major ProductRationale
Nucleophilic Aromatic Substitution (SNAr) Substitution at C4The C4 position is activated by the strong electron-withdrawing effects of the -CF₃ group at C2 and the -CO₂Me group at C1, making the fluorine a good leaving group.
Electrophilic Aromatic Substitution Substitution at C5The -CF₃ and -CO₂Me groups are meta-directing and deactivating. The C5 position is meta to both groups.
Ortho-lithiation/Metalation Lithiation at C3The methyl ester is a potential directing group for ortho-lithiation. However, the strong electron-withdrawing nature of the -CF₃ group could also influence the site of deprotonation.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (Amination)

This protocol is a representative procedure for the amination of this compound, based on similar transformations reported in the literature.[2][6]

Reaction: Synthesis of Methyl 4-amino-2-(trifluoromethyl)benzoate

Materials:

  • This compound

  • Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as liquid ammonia)

  • Ethanol (or another suitable polar solvent)

  • A sealed reaction vessel (e.g., a pressure tube or autoclave)

Procedure:

  • In a clean, dry pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of ammonia in ethanol (excess, e.g., 10-20 eq).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 120-150 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 4-amino-2-(trifluoromethyl)benzoate.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction Nucleophilic Aromatic Substitution (e.g., Amination) start->reaction Nucleophile, Solvent, Heat workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Regioselectively Substituted Product purification->product troubleshooting_logic cluster_solutions_regio Regioselectivity Solutions cluster_solutions_yield Yield Solutions start Experiment Start issue Poor Regioselectivity? start->issue low_yield Low Yield? issue->low_yield No sol_temp Optimize Temperature issue->sol_temp Yes sol_base Change Base issue->sol_base Yes sol_solvent Screen Solvents issue->sol_solvent Yes success Successful Reaction low_yield->success No sol_nuc Stronger Nucleophile low_yield->sol_nuc Yes sol_cond Optimize Conditions (Time, Concentration) low_yield->sol_cond Yes sol_anh Ensure Anhydrous low_yield->sol_anh Yes sol_temp->issue sol_base->issue sol_solvent->issue sol_nuc->low_yield sol_cond->low_yield sol_anh->low_yield

References

Technical Support Center: Reaction Condition Optimization for Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and resolve common issues.

Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis of this compound via the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid.

Issue 1: Low or No Product Yield

Q1: My Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid is resulting in a low yield or no product. What are the potential causes and how can I address them?

A1: Low or no yield in Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction.[1][2] A systematic approach to troubleshooting is recommended.

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. The accumulation of water can drive the reaction backward, hydrolyzing the ester back to the starting materials.[2]

    • Solution: To shift the equilibrium toward the product, you can use a large excess of methanol (which can also serve as the solvent) or actively remove water as it forms.[3][4] This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][4]

  • Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an insufficient amount.[3]

    • Solution: Ensure your acid catalyst is fresh and anhydrous. Use an appropriate catalytic amount, typically 1-5 mol%. Too much acid can lead to side reactions, while too little will result in a very slow reaction.[3][4]

  • Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient temperature or reaction time.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If a significant amount of starting material remains, consider increasing the reaction temperature or extending the reaction time. For fluorinated benzoic acids, typical reaction times can range from 1 to 10 hours at temperatures between 60-110°C.[3]

  • Steric Hindrance: The trifluoromethyl group at the ortho position to the carboxylic acid presents significant steric hindrance, which can slow down the rate of esterification.

    • Solution: If steric hindrance is suspected to be the primary issue, consider a more reactive esterification method. One effective alternative is to convert the carboxylic acid to its acid chloride, which is much more reactive towards nucleophilic attack by methanol.[3]

Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions?

A2: Byproduct formation can be a significant issue, especially under harsh reaction conditions.

  • Dehydration of Alcohol: If using a strong acid catalyst at high temperatures, the alcohol (methanol) can undergo dehydration to form dimethyl ether.

    • Mitigation: Use milder reaction conditions or a catalyst less prone to causing dehydration, such as a Lewis acid or a heterogeneous catalyst.[3]

  • Ring Substitution/Degradation: Although less common for this specific substrate under standard esterification conditions, highly acidic and high-temperature conditions could potentially lead to side reactions on the aromatic ring.

    • Mitigation: Careful control of reaction temperature and time is crucial. If side reactions persist, exploring alternative, milder esterification methods is recommended.

Q3: Are there alternative methods to Fischer esterification for synthesizing this compound, especially given the steric hindrance?

A3: Yes, several alternative methods are well-suited for substrates that are sensitive to strong acids or are sterically hindered.[3]

  • Reaction via Acyl Chloride: Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective method.[5] The resulting acyl chloride is very reactive and readily reacts with methanol to form the ester, often at lower temperatures and without the need for a strong acid catalyst. This method also avoids the production of water.[3][5]

  • Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is a much milder method suitable for acid-sensitive substrates.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by rapidly heating the reaction mixture to the desired temperature.[6] This has been shown to be effective for the esterification of other substituted benzoic acids.[6]

  • Heterogeneous Catalysts: The use of solid acid catalysts, such as UiO-66-NH₂, has been reported for the methyl esterification of fluorinated benzoic acids. These catalysts can be easily removed by filtration, simplifying the workup procedure.[7]

Data Presentation

The following tables provide a summary of typical reaction conditions for various esterification methods applicable to the synthesis of this compound. These are general conditions and may require optimization for this specific substrate.

Table 1: Comparison of Common Esterification Methods

MethodCatalyst/ReagentTypical SolventTemperature (°C)Reaction Time (h)Key AdvantagesCommon Issues
Fischer Esterification H₂SO₄, p-TsOHExcess Methanol60 - 110 (Reflux)1 - 10+Low cost, simple setupEquilibrium limited, steric hindrance, potential side reactions
Acyl Chloride Formation Oxalyl chloride, SOCl₂Dichloromethane, Toluene0 - Reflux1 - 4High yield, overcomes steric hindrance, no water byproductRequires handling of corrosive reagents
Steglich Esterification DCC, DMAPDichloromethane, THF0 - Room Temp2 - 12Mild conditions, good for sensitive substratesFormation of urea byproduct can complicate purification
Microwave-Assisted H₂SO₄, NFSiMethanol100 - 1500.25 - 1Rapid, often higher yieldsRequires specialized equipment
Heterogeneous Catalysis UiO-66-NH₂Methanol~150~10Catalyst is easily recyclableHigher catalyst cost, may require higher temperatures

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Recommended for Higher Yield)

This protocol is adapted from a procedure for the synthesis of this compound.[5]

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF) (a few drops).

    • Slowly add oxalyl chloride (1.05 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture. Gas evolution (CO₂ and CO) will be observed.

    • After the gas evolution subsides, gently reflux the mixture for 15-30 minutes to ensure complete conversion to the acid chloride.

    • Allow the reaction mixture to cool to room temperature.

  • Esterification:

    • In a separate flask, prepare a solution of anhydrous methanol (2.0-3.0 eq) in anhydrous DCM.

    • Cool the acid chloride solution in an ice bath (0°C).

    • Slowly add the methanol solution to the acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between DCM and water.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to quench any remaining acid chloride) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Fischer Esterification

This is a general protocol for Fischer esterification that can be used as a starting point.

  • Reaction Setup:

    • To a round-bottom flask, add 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and a large excess of methanol (can be used as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Add a magnetic stir bar and attach a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for several hours (4-10 hours).

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Allow the reaction to cool to room temperature.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Mandatory Visualizations

Troubleshooting_Workflow Start Low Yield of Methyl 4-fluoro-2-(trifluoromethyl)benzoate Check_Equilibrium Is the reaction at equilibrium? (Check TLC/GC for starting material) Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Solution_Equilibrium Shift Equilibrium: - Use excess methanol - Remove water (Dean-Stark/sieves) Check_Equilibrium->Solution_Equilibrium Yes Check_Method Is steric hindrance the primary issue? Check_Conditions->Check_Method Yes Solution_Conditions Optimize Conditions: - Increase reaction time/temperature - Verify catalyst activity/loading Check_Conditions->Solution_Conditions No Solution_Method Change Synthesis Method: - Convert to Acyl Chloride - Steglich Esterification Check_Method->Solution_Method End Improved Yield Solution_Equilibrium->End Solution_Conditions->End Solution_Method->End

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

Synthesis_Pathways Start 4-fluoro-2-(trifluoromethyl)benzoic acid Fischer Fischer Esterification Start->Fischer MeOH, H+ cat. Acyl_Chloride Acyl Chloride Intermediate Start->Acyl_Chloride 1. (COCl)₂, cat. DMF 2. MeOH Steglich Steglich Esterification Start->Steglich DCC, DMAP, MeOH Product This compound Fischer->Product Acyl_Chloride->Product Steglich->Product

Caption: Alternative synthetic routes for the preparation of this compound.

References

Overcoming low reactivity of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-2-(trifluoromethyl)benzoate. This compound's unique electronic properties, stemming from the ortho-trifluoromethyl and para-fluoro substituents, often lead to lower than expected reactivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in nucleophilic aromatic substitution (SNAr) reactions?

A1: The reactivity of fluoroarenes in SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the fluorine atom. These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction.[1][2] In this compound, the trifluoromethyl (-CF3) group is a powerful EWG. However, the methyl ester (-COOCH3) group is only moderately electron-withdrawing. The combined electronic effect is often insufficient to sufficiently activate the fluorine for displacement by common nucleophiles under standard conditions, leading to low reactivity.[1][3]

Q2: I am observing no reaction or very low conversion in my SNAr reaction. What are the initial troubleshooting steps?

A2: If you are experiencing low reactivity, consider the following:

  • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4] Consider increasing the reaction temperature, potentially using a high-boiling point solvent like DMSO, DMF, or employing microwave irradiation.

  • Use a Stronger Base: A strong base is often required to deprotonate the nucleophile, increasing its nucleophilicity.[5] If you are using a weak base like K2CO3, consider switching to a stronger, non-nucleophilic base such as NaH, KHMDS, or an organic superbase.[1][5]

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Anhydrous Conditions: Ensure your reaction is free from water, which can protonate the nucleophile or react with strong bases. Use anhydrous solvents and reagents.[3]

Q3: Can the methyl ester group be hydrolyzed? Are there any challenges?

A3: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, typically using a strong base like LiOH or NaOH in a mixture of water and an organic solvent (e.g., THF, Methanol).[6] However, the steric hindrance from the ortho-trifluoromethyl group can slow down the rate of hydrolysis compared to less substituted benzoates. Additionally, under harsh basic conditions, there is a potential risk of side reactions involving the trifluoromethyl group.[7] It is advisable to monitor the reaction carefully and use the mildest conditions necessary to achieve full conversion.

Q4: Is direct amidation of the methyl ester feasible?

A4: Direct amidation of this sterically hindered and electronically deactivated ester with an amine is often challenging and may result in low yields. A more reliable two-step approach is generally recommended:

  • First, hydrolyze the methyl ester to the carboxylic acid.

  • Then, couple the resulting carboxylic acid with the desired amine using standard peptide coupling reagents such as HATU, HOBt/EDC, or by converting the acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

This is the most common issue encountered with this substrate. The following guide provides a systematic approach to improving reaction outcomes.

Troubleshooting Workflow

SNAr_Troubleshooting Workflow for Overcoming Low SNAr Reactivity start Low SNAr Yield temp Increase Temperature? (e.g., 80°C -> 120°C or Microwave) start->temp base Use Stronger Base? (e.g., K2CO3 -> NaH, Cs2CO3) temp->base No / Minor Improvement success Reaction Successful temp->success Yes catalyst Consider Catalysis? (e.g., Photochemical, T-Bu-P4) base->catalyst No / Minor Improvement base->success Yes nucleophile Check Nucleophile? (Fresh? Sufficiently Nucleophilic?) catalyst->nucleophile No / Minor Improvement catalyst->success Yes nucleophile->success Yes failure Re-evaluate Strategy (Consider alternative isomer or route) nucleophile->failure No / Minor Improvement

Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions.

Data on Reaction Conditions

The choice of base and temperature is critical. Below is a table summarizing typical conditions for SNAr reactions on deactivated fluoroarenes.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical YieldNotes
Primary/Secondary AmineK₂CO₃ / Cs₂CO₃DMSO100 - 140Low to ModerateOften requires long reaction times.[8]
Primary/Secondary AmineNaH / KHMDSTHF / DMF60 - 100Moderate to HighRequires strictly anhydrous conditions.[5]
ThiophenolEt₃N / K₂CO₃DMSO / MeOH60 - 100ModerateThiolates are generally good nucleophiles.[3]
PhenolCs₂CO₃DMF120 - 150Low to ModeratePhenoxides are weaker nucleophiles; higher temperatures are needed.
AlcoholNaHDMF80 - 120LowAlkoxides are highly basic and can cause side reactions.[5]
Advanced Strategies
  • Concerted SNAr: Recent studies have shown that certain catalytic systems, such as those using organic superbases (e.g., t-Bu-P4), can promote a concerted SNAr mechanism that does not rely on the formation of a stable Meisenheimer intermediate.[1] This approach can be effective for less activated substrates.

  • Photochemical SNAr: Organophotochemical methods, for example using DDQ under blue LED irradiation, can activate fluoroarenes towards nucleophilic attack by alcohols and azoles under mild, non-basic conditions.[9]

Issue 2: Incomplete Ester Hydrolysis

If you are struggling to fully hydrolyze the methyl ester to the carboxylic acid, consider the following protocol adjustments.

Troubleshooting Decision Tree

Hydrolysis_Troubleshooting Decision Tree for Ester Hydrolysis Issues start Incomplete Hydrolysis conditions Modify Conditions start->conditions time Increase Reaction Time (e.g., 4h -> 12h) conditions->time temp Increase Temperature (e.g., RT -> 60°C) conditions->temp base_eq Increase Base Equivalents (e.g., 2 eq -> 5 eq LiOH) conditions->base_eq solvent Add Co-solvent (e.g., THF/MeOH/H2O) conditions->solvent success Complete Conversion time->success temp->success base_eq->success solvent->success

Caption: A guide for optimizing ester hydrolysis reaction conditions.

Experimental Protocol: Robust Ester Hydrolysis

This protocol is designed to overcome the steric hindrance and electronic deactivation of the substrate.

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of THF, Methanol, and Water. The reaction should be approximately 0.1 M in the substrate.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 - 5.0 eq).

  • Reaction: Stir the mixture vigorously at 50-60 °C. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly acidify with 1M HCl until the pH is ~2-3.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol uses a strong base to enhance reactivity.

  • Materials:

    • This compound

    • Amine nucleophile (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.2 eq) and anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add NaH (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the product with Ethyl Acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Byproduct formation in the synthesis of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly byproduct formation, during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves a two-step process. First, the corresponding carboxylic acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, is prepared. This is often achieved through a Grignard reaction using a suitable precursor like 2-bromo-5-fluorobenzotrifluoride, followed by quenching with carbon dioxide.[1] The second step is the esterification of the resulting carboxylic acid with methanol.[1] A common method for this esterification is to first convert the carboxylic acid to its more reactive acyl chloride derivative using a reagent like oxalyl chloride or thionyl chloride, which is then reacted with methanol.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling reagents like oxalyl chloride and thionyl chloride with extreme care, as they are corrosive and react with moisture to release toxic gases.

  • Using anhydrous solvents and reaction conditions, as many of the reagents are moisture-sensitive.

Q3: What are the expected yields and purity for this synthesis?

A3: Yields and purity can vary significantly based on the specific reaction conditions and purification methods used. With optimized protocols, it is possible to achieve high yields and purity levels exceeding 98%. However, the formation of byproducts can reduce the overall yield and purity if not properly controlled.

Troubleshooting Guide: Byproduct Formation

Problem 1: My final product is contaminated with unreacted 4-fluoro-2-(trifluoromethyl)benzoic acid.

  • Possible Cause: Incomplete esterification reaction.

  • Solution:

    • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[2]

    • Reagent Stoichiometry: Ensure that the esterification agent (e.g., oxalyl chloride, methanol) is used in a sufficient molar excess to drive the reaction to completion.

    • Catalyst Activity: If using a catalyst-based esterification (e.g., with an acid catalyst like H₂SO₄), ensure the catalyst is active and used in the correct amount.[2]

    • Purification: Unreacted carboxylic acid can often be removed by performing a basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.

Problem 2: I am observing an unknown impurity with a similar retention time to my product in GC/HPLC analysis.

  • Possible Cause 1: Isomeric Byproducts.

    • Explanation: Impurities in the starting materials can lead to the formation of isomeric byproducts. For example, if the initial 2-bromo-5-fluorobenzotrifluoride is contaminated with other isomers, these can be carried through the synthesis to form isomeric methyl benzoate derivatives.

    • Solution:

      • Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.

      • Purification: Isomers can be challenging to separate. Techniques like column chromatography with a high-resolution stationary phase or preparative HPLC may be necessary. Recrystallization can also be an effective method for separating isomers if the product is a solid.[3]

  • Possible Cause 2: Byproducts from Side Reactions.

    • Explanation: Depending on the reaction conditions, side reactions can occur. For instance, if using a strong acid catalyst like concentrated sulfuric acid at high temperatures for esterification, sulfonation of the aromatic ring is a potential side reaction.[2] If the reaction temperature is too high during the formation of the acyl chloride, decomposition or other side reactions can occur.

    • Solution:

      • Milder Conditions: Use milder reaction conditions. For esterification, consider methods that do not require strong acids, such as the acyl chloride method or using coupling agents like DCC (dicyclohexylcarbodiimide).[2]

      • Temperature Control: Maintain careful control over the reaction temperature throughout the synthesis.

Problem 3: My reaction mixture has turned dark, and I see multiple spots on my TLC plate.

  • Possible Cause: Decomposition of starting materials or product.

  • Solution:

    • Temperature Control: Overheating is a common cause of decomposition. Ensure the reaction is not heated excessively.

    • Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

    • Reagent Quality: Ensure that all reagents and solvents are of high purity and free from contaminants that could promote decomposition.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the esterification of substituted benzoic acids, which can be adapted for the synthesis of this compound.

ParameterCondition A: Acyl Chloride MethodCondition B: Fischer Esterification
Starting Material 4-fluoro-2-(trifluoromethyl)benzoic acid4-fluoro-2-(trifluoromethyl)benzoic acid
Reagents Oxalyl chloride (1.05 eq.), Methanol (excess)Methanol (solvent), H₂SO₄ (catalytic)
Solvent Dichloromethane (DCM)Methanol
Temperature 0 °C to refluxReflux (approx. 65 °C)
Typical Reaction Time 2-4 hours4-12 hours
Potential Byproducts Unreacted starting acid, residual solventUnreacted starting acid, sulfonation byproducts
Typical Purity (post-purification) >98%>95%

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Slowly add oxalyl chloride (1.05-1.2 eq.) dropwise to the suspension at room temperature.[1]

  • After the addition is complete, stir the mixture at room temperature until gas evolution ceases and the solution becomes clear. The reaction can be gently warmed to 40 °C to ensure completion.

  • Esterification: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (3-5 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC until the acyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Visualizations

Synthesis_and_Byproduct_Pathway start 4-Fluoro-2-(trifluoromethyl)benzoic Acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride + SOCl₂ / Oxalyl Chloride byproduct Unreacted Starting Material start->byproduct Incomplete Reaction product This compound acyl_chloride->product + Methanol methanol Methanol socl2 Oxalyl Chloride / SOCl₂

Caption: Main reaction pathway and a common byproduct.

Troubleshooting_Workflow start Byproduct Detected in Final Product check_sm Is the byproduct unreacted starting material? start->check_sm check_iso Are there unknown peaks with similar m/z? check_sm->check_iso No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes isomeric_byproduct Isomeric Byproduct check_iso->isomeric_byproduct Yes side_reaction Side Reaction / Decomposition check_iso->side_reaction No solution1 Increase reaction time/temp. Add more reagent. Improve purification (basic wash). incomplete_rxn->solution1 solution2 Check purity of starting materials. Use high-resolution chromatography. isomeric_byproduct->solution2 solution3 Use milder conditions. Control temperature carefully. Use inert atmosphere. side_reaction->solution3

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol, using a strong acid catalyst. This method is favored for its use of readily available and cost-effective reagents.

Q2: What are the critical process parameters to monitor during the scale-up of this esterification?

A2: Key parameters to monitor during scale-up include:

  • Temperature: To control reaction rate and minimize side reactions.

  • Rate of water removal: To drive the reaction equilibrium towards the product.

  • Catalyst concentration: To ensure efficient conversion without promoting side reactions.

  • Purity of starting materials: Impurities can lead to side reactions and complicate purification.

Q3: What are the primary safety concerns associated with the synthesis of this compound?

A3: The primary safety concerns include:

  • Flammability: Methanol is flammable, and the product itself is a combustible liquid.

  • Corrosivity: Strong acid catalysts are corrosive.

  • Irritation: The product and its precursors may cause skin and eye irritation.

  • Toxicity: Care should be taken to avoid inhalation and ingestion of all chemicals involved.

Troubleshooting Guide

Problem: Low or Incomplete Conversion

Potential Cause Recommended Solution
Insufficient Water Removal On a larger scale, ensure efficient water removal by using a Dean-Stark trap or by passing the reaction mixture through a bed of molecular sieves.
Catalyst Inactivity Use a fresh, anhydrous strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Consider using a solid acid catalyst for easier removal.
Inadequate Reaction Time or Temperature Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
Poor Mixing In large reactors, ensure adequate agitation to maintain a homogeneous reaction mixture.

Problem: Formation of Impurities/Side Products

Potential Cause Recommended Solution
Sulfonation of Aromatic Ring If using sulfuric acid as a catalyst, avoid excessively high temperatures which can lead to sulfonation of the aromatic ring.
Ether Formation At high temperatures, methanol can dehydrate to form dimethyl ether. Maintain the reaction temperature below the threshold for this side reaction.
Unreacted Starting Material Improve the reaction conditions as described for low conversion.

Problem: Difficulties in Product Isolation and Purification

Potential Cause Recommended Solution
Emulsion Formation During Workup During the aqueous workup, add brine to help break emulsions.
Co-distillation with Solvent If purifying by distillation, ensure the solvent is completely removed prior to high vacuum distillation of the product.
Product is an Oil If recrystallization is attempted and the product oils out, try using a different solvent system or purify by column chromatography.

Experimental Protocols

Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid (Precursor)

A plausible laboratory-scale synthesis of the precursor can be adapted from procedures for similar molecules.

  • To a dry reaction vessel under an inert atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a solution of 2-bromo-5-fluorobenzotrifluoride in an anhydrous ether solvent (e.g., THF, Et2O) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the reaction mixture and bubble dry carbon dioxide gas through the solution.

  • After the reaction is complete, quench with aqueous acid (e.g., HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Scale-up Synthesis of this compound

This protocol is a representative procedure for a pilot-scale synthesis.

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap with 4-fluoro-2-(trifluoromethyl)benzoic acid and methanol (excess, e.g., 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected, and reaction monitoring (e.g., by HPLC) indicates completion.

  • Workup:

    • Cool the reaction mixture.

    • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the excess methanol under reduced pressure.

    • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Fluorinated Benzoic Acids

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
H₂SO₄MethanolReflux4-8>90 (typical)General Fischer Esterification
p-TsOHTolueneReflux6-12>90 (typical)General Fischer Esterification with Dean-Stark
UiO-66-NH₂Methanol10010High Conversion
Zr/Ti Solid AcidMethanol12024Varies

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification 2-bromo-5-fluorobenzotrifluoride 2-bromo-5-fluorobenzotrifluoride Grignard Reagent Grignard Reagent 2-bromo-5-fluorobenzotrifluoride->Grignard Reagent 1. Mg, THF 2. CO2 4-fluoro-2-(trifluoromethyl)benzoic acid 4-fluoro-2-(trifluoromethyl)benzoic acid Grignard Reagent->4-fluoro-2-(trifluoromethyl)benzoic acid 3. H3O+ This compound This compound 4-fluoro-2-(trifluoromethyl)benzoic acid->this compound Methanol, H+ cat. Methanol Methanol

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Water Efficient Water Removal? Start->Water Catalyst Active Catalyst? Water->Catalyst Yes Check_DS Check Dean-Stark or add drying agent Water->Check_DS No Conditions Optimal Temp/ Time? Catalyst->Conditions Yes New_Cat Use Fresh Catalyst Catalyst->New_Cat No Optimize Increase Temp/ Time Conditions->Optimize No Success Reaction Complete Conditions->Success Yes Check_DS->Water New_Cat->Catalyst Optimize->Conditions

Caption: Troubleshooting workflow for low reaction yield.

Scale_Up_Logic cluster_considerations Key Considerations Lab_Scale Lab Scale Synthesis (g scale) Pilot_Scale Pilot Plant Scale-Up (kg scale) Lab_Scale->Pilot_Scale Technology Transfer Process_Opt Process Optimization Pilot_Scale->Process_Opt Heat_Transfer Heat Transfer Pilot_Scale->Heat_Transfer Mass_Transfer Mass Transfer (Mixing) Pilot_Scale->Mass_Transfer Safety Safety & Hazard Analysis Pilot_Scale->Safety Commercial Commercial Manufacturing (ton scale) Process_Opt->Commercial Economics Cost of Goods Commercial->Economics

Caption: Logical flow for the scale-up process.

Stability issues of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-fluoro-2-(trifluoromethyl)benzoate under various reaction conditions. The information is designed to help users anticipate and address potential challenges during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound?

A1: The primary stability concerns with this compound involve the reactivity of its three key functional groups: the methyl ester, the aromatic fluorine, and the trifluoromethyl group. Issues can arise under strong acidic, basic, or nucleophilic conditions, as well as at elevated temperatures.

Q2: How stable is the methyl ester group to hydrolysis?

A2: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically faster and irreversible. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the rate of this reaction.

Q3: Can the aromatic fluorine atom be displaced during a reaction?

A3: Yes, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing trifluoromethyl and methoxycarbonyl groups.[1][2][3][4] Strong nucleophiles such as amines, thiols, and alkoxides can displace the fluoride, particularly at elevated temperatures.

Q4: Is the trifluoromethyl (CF3) group stable under all reaction conditions?

A4: The trifluoromethyl group is generally considered stable.[5] However, it can undergo decomposition under certain harsh conditions. For instance, strong bases can lead to hydrolysis of the trifluoromethyl group, and reactions with some transition metal catalysts or Lewis acids might also affect its integrity.[5][6] Protolytic defluorination can occur in the presence of superacids.[5]

Q5: Are there any known incompatibilities with common reagents?

A5: Caution should be exercised when using strong nucleophiles, strong bases (e.g., alkoxides, organolithiums), and strong acids, especially at high temperatures. These reagents can lead to hydrolysis of the ester, nucleophilic aromatic substitution of the fluorine, or potentially degradation of the trifluoromethyl group.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues encountered when using this compound in chemical reactions.

Issue 1: Formation of 4-Fluoro-2-(trifluoromethyl)benzoic acid as a byproduct.
Potential Cause Troubleshooting Steps
Hydrolysis of the methyl ester - Acidic Conditions: Ensure all reagents and solvents are anhydrous. If an acidic catalyst is required, consider using a milder one or a non-aqueous workup.
- Basic Conditions: If possible, use non-basic conditions. If a base is necessary, consider using a weaker, non-nucleophilic base or performing the reaction at a lower temperature to minimize hydrolysis.
- Workup: During aqueous workup, maintain a neutral or slightly acidic pH to prevent hydrolysis.
Issue 2: Unexpected substitution of the fluorine atom.
Potential Cause Troubleshooting Steps
Nucleophilic Aromatic Substitution (SNAr) - Nucleophilic Reagents: If a nucleophile is part of the reaction, consider if it is strong enough to displace the fluoride. If so, a protecting group strategy or an alternative synthetic route might be necessary.
- Reaction Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may prevent this side reaction.
- Solvent Effects: Polar aprotic solvents can accelerate SNAr reactions. Consider using a less polar solvent if compatible with the desired transformation.
Issue 3: Degradation of the trifluoromethyl group.
Potential Cause Troubleshooting Steps
Harsh Basic Conditions - Avoid using very strong bases like alkali metal hydroxides at high temperatures for extended periods. Consider using milder bases.[6]
Strong Lewis or Brønsted Acids - Be cautious with strong Lewis acids or superacids which can promote defluorination.[5] Use the minimum necessary amount of acid catalyst.

Experimental Protocols

Protocol: Assessing Stability of this compound

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound in the chosen reaction solvent.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., undecane, dodecane) to the reaction mixture. This will be used for quantitative analysis by GC or LC-MS.

  • Reagent Addition: Introduce the reagent(s) of concern (e.g., acid, base, nucleophile) at the desired reaction temperature.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation during analysis (e.g., by neutralizing with an acid or base).

  • Analysis: Analyze the quenched aliquots by a suitable method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining this compound and to identify any degradation products.

  • Data Interpretation: Plot the concentration of the starting material over time to determine the rate of decomposition under the tested conditions.

Visualizations

logical_relationship Troubleshooting Logic for Unexpected Products start Reaction with Methyl 4-fluoro-2- (trifluoromethyl)benzoate Yields Unexpected Product(s) check_sm Is Starting Material Consumed? start->check_sm check_product Characterize Byproduct(s) (e.g., by MS, NMR) check_sm->check_product Yes incomplete_reaction Issue: Incomplete Reaction - Increase temperature/time - Check reagent purity/activity check_sm->incomplete_reaction No is_hydrolysis Is Byproduct 4-Fluoro-2-(trifluoromethyl)benzoic acid? check_product->is_hydrolysis is_snar Is Fluorine Atom Replaced by a Nucleophile? is_hydrolysis->is_snar No solution_hydrolysis Issue: Ester Hydrolysis - Use anhydrous conditions - Use milder/non-nucleophilic base - Lower reaction temperature is_hydrolysis->solution_hydrolysis Yes is_cf3_degradation Is there Evidence of CF3 Group Degradation? is_snar->is_cf3_degradation No solution_snar Issue: SNAr - Lower reaction temperature - Use less polar solvent - Consider alternative nucleophile or synthetic route is_snar->solution_snar Yes solution_cf3_degradation Issue: CF3 Degradation - Avoid harsh bases/acids - Use milder reaction conditions is_cf3_degradation->solution_cf3_degradation Yes other_issue Investigate Other Potential Side Reactions is_cf3_degradation->other_issue No signaling_pathway Potential Degradation Pathways cluster_hydrolysis Ester Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cf3 CF3 Degradation start This compound hydrolysis_product 4-Fluoro-2-(trifluoromethyl)benzoic acid start->hydrolysis_product H+ or OH- snar_product Methyl 4-(Nu)-2-(trifluoromethyl)benzoate start->snar_product Nu- cf3_product Degradation Products start->cf3_product Harsh Conditions (e.g., strong base/acid)

References

Validation & Comparative

A Comparative Guide to Fluorinated Building Blocks: Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The use of fluorinated building blocks offers a reliable and efficient approach to introduce fluorine and trifluoromethyl groups. This guide provides an objective comparison of Methyl 4-fluoro-2-(trifluoromethyl)benzoate with other commercially available fluorinated benzoic acid esters, offering insights into their relative performance in common synthetic transformations and their impact on key drug-like properties.[1]

Physicochemical Properties: A Comparative Analysis

The substitution pattern of fluorine and trifluoromethyl groups on the benzene ring significantly influences the electronic and lipophilic character of the building block. These properties, in turn, can affect the reactivity of the molecule and the biological activity of its derivatives. A key parameter in drug design is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.

Building BlockStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compound C₉H₆F₄O₂222.143.2
Methyl 4-fluorobenzoateC₈H₇FO₂154.141.8 [2]
Methyl 2-(trifluoromethyl)benzoateC₉H₇F₃O₂204.152.7 [3][4]
Methyl 4-chloro-2-(trifluoromethyl)benzoateC₉H₆ClF₃O₂238.593.8

Calculated LogP values were obtained from PubChem.[1][3][5][6]

The data clearly indicates that the presence and position of the trifluoromethyl group have a substantial impact on lipophilicity. This compound exhibits a significantly higher calculated LogP compared to Methyl 4-fluorobenzoate, highlighting the lipophilic contribution of the trifluoromethyl group.[7] Interestingly, the LogP of the target compound is also higher than that of Methyl 2-(trifluoromethyl)benzoate, suggesting that the 4-fluoro substituent further enhances lipophilicity. The chloro-analogue displays the highest lipophilicity among the compared building blocks.

Reactivity in Common Synthetic Transformations

The utility of a building block is determined by its reactivity in key chemical transformations that enable the construction of more complex molecules. Two of the most common and important reactions in drug discovery are amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation

The conversion of the methyl ester to an amide is a fundamental step in the synthesis of many bioactive compounds. The reactivity of the ester towards aminolysis can be influenced by the electronic nature of the aromatic ring. The electron-withdrawing trifluoromethyl group at the ortho position in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction with amines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[8] The efficiency of this reaction can be influenced by the electronic and steric environment of the coupling partners. For building blocks that are themselves the product of a Suzuki coupling or are intended for further functionalization, understanding their performance in this reaction is crucial.

Direct comparative yields for Suzuki-Miyaura reactions involving these specific methyl benzoates are not extensively documented in a single study. However, the electronic properties of the building blocks suggest potential differences in reactivity. The electron-withdrawing nature of the trifluoromethyl and fluoro substituents can influence the oxidative addition step of the catalytic cycle.

Impact on Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking potential sites of metabolism.[9] The trifluoromethyl group is particularly effective in this regard due to the strength of the C-F bond, making it resistant to enzymatic oxidation.[9]

While specific comparative metabolic stability data for derivatives of these building blocks from a single head-to-head study is scarce, it is a well-established principle that the introduction of a trifluoromethyl group can significantly increase the half-life of a compound in microsomal stability assays.[10][11] Therefore, it can be anticipated that compounds derived from this compound would exhibit greater metabolic stability compared to analogues synthesized from Methyl 4-fluorobenzoate.

Experimental Protocols

General Protocol for Amide Formation from Methyl Benzoate Derivatives

This protocol describes a general procedure for the synthesis of benzamides from their corresponding methyl esters.

Materials:

  • Methyl benzoate derivative (1.0 eq)

  • Amine (1.2 eq)

  • Trimethylaluminum (2.0 M in toluene, 2.0 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the methyl benzoate derivative and the amine in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the trimethylaluminum solution dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12][13][14]

General Protocol for Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound (1 mM stock solution in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (Clint) of the compound.[9][10]

Mandatory Visualizations

G cluster_synthesis Building Block Synthesis cluster_derivatization Lead Optimization cluster_testing In Vitro Screening Start Starting Materials (e.g., fluorinated toluene) Reaction1 Multi-step Synthesis (e.g., Oxidation, Esterification) Start->Reaction1 Chemical Transformation BB Fluorinated Building Block (e.g., Methyl 4-fluoro-2- (trifluoromethyl)benzoate) Reaction1->BB Reaction2 Amide Coupling or Suzuki Coupling BB->Reaction2 Library Compound Library Reaction2->Library HTS High-Throughput Screening (e.g., Target-based assays) Library->HTS ADME ADME Profiling (e.g., Microsomal Stability) HTS->ADME Hit Compounds SAR Structure-Activity Relationship (SAR) ADME->SAR SAR->Reaction1 Design new building blocks

Caption: A typical workflow in drug discovery utilizing fluorinated building blocks.

G Start Test Compound + Liver Microsomes PreIncubate Pre-incubation at 37°C Start->PreIncubate Initiate Add NADPH (Start Reaction) PreIncubate->Initiate TimePoints Incubate and collect samples at T=0, 5, 15, 30, 60 min Initiate->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) Analyze->Data

Caption: Experimental workflow for a microsomal stability assay.

References

Comparative Analysis of 2-Phenoxybenzamide Derivatives as Potent Antiplasmodial Agents: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 2-phenoxybenzamide derivatives and their in vitro activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The following sections detail the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, experimental methodologies, and visual representations of the molecular scaffold and synthetic workflow. The data presented is based on a study that identified a promising 2-phenoxybenzamide from the Medicines for Malaria Venture Malaria Box Project and subsequently synthesized and evaluated a series of new derivatives to explore their therapeutic potential.[1]

Quantitative Data Summary: Antiplasmodial Activity and Cytotoxicity

The antiplasmodial activity of the synthesized 2-phenoxybenzamide derivatives was evaluated against the NF54 strain of P. falciparum (PfNF54), and their cytotoxicity was assessed against rat skeletal muscle L-6 cells. The results, presented as 50% inhibitory concentrations (IC50), are summarized in the table below. The selectivity index (S.I.), calculated as the ratio of the IC50 in L-6 cells to the IC50 in PfNF54, is also provided to indicate the compound's specificity for the parasite.

Compound IDR⁴PfNF54 IC50 (µM)L-6 cells IC50 (µM)Selectivity Index (S.I.)
Lead (1) HH4-fluorophenoxyH0.938>190>202.6
5 HH2-phenoxyH4.66289.8719.27
6 HH4-phenoxyH1.012128.6127.1
7 HHHH3.738113.030.22
8 HH4-acetamidophenoxyH1.14672.1362.93
17 HH4-fluorophenoxyN-acetylpiperazinyl2.89025.338.77
19 HH4-fluorophenoxyN-pivaloylpiperazinyl0.659190.3288.6
20 HH4-fluorophenoxyN-tert-butylpiperazinyl2.30024.6410.72
21 HCF₃4-fluorophenoxyN-Boc-piperazinyl0.269124.0460.0
22 HH4-fluorophenoxyN,N-dimethylcarbamoyl2.65020.177.61
50 HH4-fluorophenoxy3-aminophenyl51.85>190>3.66
51 HH4-fluorophenoxy4-aminophenyl51.49>190>3.69
56 HCF₃4-fluorophenoxyN-pivaloylpiperazinyl0.617185.0299.7

Data extracted from a study on 2-phenoxybenzamide derivatives.[1]

Key SAR Observations:

  • The presence of a 4-fluorophenoxy substituent at the R³ position generally has an advantageous effect on antiplasmodial activity.[1]

  • Replacement of the piperazinyl moieties with amino groups, as seen in compounds 50 and 51, leads to a significant decrease in activity.[1]

  • Among the N-substituted piperazinyl derivatives, the N-pivaloyl (19 and 56) and N-Boc (21) analogues showed sub-micromolar antiplasmodial activity and high selectivity indices.[1]

  • The introduction of a trifluoromethyl group at the R² position, as in compound 21, in combination with an N-Boc-piperazinyl group at R⁴, resulted in the most potent compound with an excellent selectivity index of 460.[1]

Experimental Protocols

General Synthesis of 2-Phenoxybenzamide Derivatives

The synthesis of the 2-phenoxybenzamide derivatives involved a multi-step process. The core 2-phenoxybenzoic acid intermediates were either commercially available or synthesized via an Ullmann condensation of a substituted phenol with a 2-halobenzoic acid. The final amide products were obtained by coupling the appropriate 2-phenoxybenzoic acid with a substituted aniline.

Example Synthesis of the Amide Derivatives:

A solution of the respective 2-phenoxybenzoic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF) was treated with 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents). The mixture was stirred at room temperature for a specified time to form the activated acyl-imidazole intermediate. Subsequently, the corresponding aniline derivative (1.0 equivalent) was added, and the reaction mixture was stirred at an elevated temperature (e.g., 80 °C) overnight. After cooling to room temperature, the reaction mixture was poured into water, and the precipitated product was collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Antiplasmodial Activity Assay

The in vitro activity against the erythrocytic stages of P. falciparum (NF54 strain) was determined using a [³H]-hypoxanthine incorporation assay. The parasites were cultured in human red blood cells and synchronized. The assay was performed in 96-well microtiter plates, where the test compounds were serially diluted. After incubation, the incorporation of [³H]-hypoxanthine was measured, and the 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the L-6 cell line, a primary cell line derived from rat skeletal myoblasts. The cells were seeded in 96-well microtiter plates and incubated with serial dilutions of the test compounds for a specified period. The viability of the cells was determined using a resazurin-based assay. The IC50 values were calculated from the dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

workflow start Synthesis of 2-Phenoxybenzoic Acids coupling Amide Coupling with Anilines start->coupling purification Purification and Characterization coupling->purification bioassays Biological Evaluation purification->bioassays pf_assay Antiplasmodial Assay (PfNF54) bioassays->pf_assay IC50 determination cyto_assay Cytotoxicity Assay (L-6 cells) bioassays->cyto_assay IC50 determination sar_analysis SAR Analysis pf_assay->sar_analysis cyto_assay->sar_analysis conclusion Identification of Potent Leads sar_analysis->conclusion

References

A Comparative Guide to Bioisosteric Alternatives for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a valuable scaffold, frequently employed to introduce the trifluoromethyl (CF3) group into drug candidates. The CF3 group is favored for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] However, the exploration of bioisosteric replacements for the trifluoromethylphenyl moiety can unlock novel chemical space and lead to compounds with superior efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of alternatives to this compound, with a focus on the bioisosteric replacement of the trifluoromethyl group with a cyano (CN) group. We present a summary of comparative physicochemical data, relevant synthetic protocols, and a discussion of the potential impact of this substitution on biological activity.

Physicochemical Properties: A Comparative Analysis

The trifluoromethyl group and the cyano group are both strongly electron-withdrawing, a property that can significantly influence the acidity of nearby functional groups and modulate interactions with biological targets. However, they differ in their steric and lipophilic contributions. A study comparing trifluoromethyl- and cyano-substituted N-phenylbenzamides provides valuable insights into the distinct physicochemical properties conferred by these groups.[3]

PropertyTrifluoromethyl (-CF3)Cyano (-CN)Impact on Drug Design
Hansch Lipophilicity Parameter (π) +0.88-0.57The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1] Conversely, the more polar CN group can improve aqueous solubility.
Electron Withdrawing Nature (Hammett σp) +0.54+0.66Both groups are strong electron-withdrawing moieties, influencing the pKa of nearby acidic or basic centers and potentially participating in polar interactions with the target protein.
Steric Hindrance (van der Waals radius of F vs. N) LargerSmallerThe bulkier CF3 group can provide a better steric fit in some binding pockets, while the linear and smaller CN group may be more favorable in others.
Metabolic Stability HighGenerally stable, but can be metabolizedThe C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation.[1] The CN group is also relatively stable but can be susceptible to enzymatic hydrolysis under certain conditions.

Bioisosteric Replacement in Practice: A Case for the Cyano Group

The cyano group serves as a compelling bioisostere for the trifluoromethyl group. Its linear geometry and similar electron-withdrawing properties allow it to mimic some of the key interactions of the CF3 group while offering distinct advantages in terms of polarity and size. The dual incorporation of trifluoromethyl and cyano groups into pyrazole pharmacophores has been explored, with some cyano-analogues of Celecoxib demonstrating enhanced inhibitory activity towards cyclooxygenase-2 (COX-2).[4]

Synthesis of an Alternative Building Block: Methyl 4-fluoro-2-cyanobenzoate

The synthesis of Methyl 4-fluoro-2-cyanobenzoate, a direct analogue of this compound, can be achieved through various synthetic routes. A common method involves the cyanation of a corresponding halogenated precursor.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-cyanobenzoate

This protocol is adapted from the synthesis of related cyanobenzoates.

Materials:

  • Methyl 2-chloro-4-fluorobenzoate

  • Copper(I) cyanide

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • In a round-bottom flask, combine Methyl 2-chloro-4-fluorobenzoate and Copper(I) cyanide in DMF.

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-fluoro-2-cyanobenzoate.

Impact on Biological Activity: A Comparative Outlook

The replacement of a trifluoromethyl group with a cyano group can have a profound impact on the biological activity of a drug candidate. The alteration in lipophilicity, steric profile, and hydrogen bonding capacity can lead to changes in binding affinity, selectivity, and pharmacokinetic properties.

A study on CB1 receptor positive allosteric modulators demonstrated that replacing an aliphatic nitro group with a trifluoromethyl group led to more potent compounds with improved metabolic stability.[2][5][6] While not a direct comparison with a cyano group, this highlights the significant influence of such substitutions. In the development of pyrazole-based inhibitors, the introduction of a cyano group in place of a trifluoromethyl group in some instances led to enhanced biological activity.[4]

Experimental Protocol: In Vitro IC50 Determination using MTT Assay

This protocol provides a general framework for assessing the inhibitory potency of a compound against a specific cell line.[7][8][9]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Concepts

Diagram 1: Bioisosteric Replacement Strategy

G Bioisosteric Replacement in Drug Design A This compound (Parent Scaffold) B Trifluoromethyl Group (-CF3) - High Lipophilicity - High Metabolic Stability A->B Key Moiety C Cyano Group (-CN) - Lower Lipophilicity - Moderate Metabolic Stability - Smaller Size B->C Bioisosteric Replacement D Methyl 4-fluoro-2-cyanobenzoate (Alternative Scaffold) C->D Incorporation

A diagram illustrating the concept of bioisosteric replacement.

Diagram 2: General Workflow for Comparative Evaluation

G Workflow for Comparing Building Block Alternatives cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation A Synthesize Analog with -CF3 Group C Biological Activity Assay (e.g., IC50) A->C D Physicochemical Property Measurement (e.g., logP) A->D E Metabolic Stability Assay (e.g., Microsomal Half-life) A->E B Synthesize Analog with -CN Group B->C B->D B->E F Data Analysis and Structure-Activity Relationship (SAR) Study C->F D->F E->F

A flowchart depicting the experimental process for comparing analogs.

Conclusion

The choice between incorporating a trifluoromethyl group via this compound or a cyano group through an alternative building block is a nuanced decision that depends on the specific goals of the drug discovery program. While the trifluoromethyl group offers well-established advantages in terms of metabolic stability and lipophilicity, the cyano group provides a valuable bioisosteric alternative with a distinct physicochemical profile that can lead to improved solubility and potentially novel interactions with the biological target. A thorough evaluation of both options through the synthesis and testing of analogous compounds is crucial for making an informed decision and optimizing the properties of a lead candidate.

References

A Comparative Guide to CRAC Channel Inhibitors Synthesized from a Fluorinated Benzoate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of N-pyrazolyl carboxamides, a class of compounds with potential therapeutic applications, synthesized from precursors such as "Methyl 4-fluoro-2-(trifluoromethyl)benzoate". The focus is on their activity as Calcium Release-Activated Calcium (CRAC) channel inhibitors, a key target in inflammatory and autoimmune diseases.

Introduction to CRAC Channels and Their Inhibition

Calcium Release-Activated Calcium (CRAC) channels are crucial for intracellular calcium signaling in various cell types, particularly immune cells like T-lymphocytes and mast cells.[1] These channels are activated upon depletion of calcium from intracellular stores, leading to a sustained influx of extracellular calcium. This calcium influx is a critical signal for a multitude of cellular processes, including gene expression, proliferation, and the release of inflammatory mediators.[1] Consequently, the inhibition of CRAC channels presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.

A notable class of CRAC channel inhibitors are N-pyrazolyl carboxamides. The synthesis of these compounds can utilize fluorinated building blocks, such as derivatives of "this compound", to introduce key structural motifs that enhance their biological activity.

Featured Compound and Alternatives: A Quantitative Comparison

This guide focuses on GSK-7975A , a representative N-pyrazolyl carboxamide and a selective CRAC channel inhibitor.[2][3] For comparative purposes, we are including data on other well-characterized CRAC channel inhibitors, Synta66 and BTP2 (YM-58483) .

CompoundChemical ClassTargetCell TypeIC50Citation(s)
GSK-7975A N-Pyrazolyl CarboxamideCRAC Channel (Orai1)RBL-2H30.8 ± 0.1 µM[3]
CRAC Channel (Orai1/STIM1)HEK293~4 µM[1][3]
Synta66 Pyrazole DerivativeCRAC Channel (Orai1)Not Specified3 µM[2]
BTP2 (YM-58483) Bis(trifluoromethyl)pyrazoleCRAC ChannelJurkat T cells100 nM[1][2]

Table 1: Comparative in vitro potency of selected CRAC channel inhibitors. The half-maximal inhibitory concentration (IC50) values highlight the potency of each compound against the CRAC channel in different cellular contexts.

Plausible Synthetic Pathway

While a direct, step-by-step synthesis of GSK-7975A from "this compound" is not explicitly detailed in the public domain, the core structure of GSK-7975A is a substituted benzamide. The necessary 4-hydroxy-2-(trifluoromethyl)benzoic acid precursor can be conceptually derived from "this compound" through hydrolysis of the ester and nucleophilic aromatic substitution of the fluorine with a hydroxyl group. The subsequent coupling with the appropriate aminopyrazole derivative would yield the final product.

Synthesis_Pathway start This compound intermediate1 4-Fluoro-2-(trifluoromethyl)benzoic acid start->intermediate1 Hydrolysis intermediate2 4-Hydroxy-2-(trifluoromethyl)benzoic acid intermediate1->intermediate2 Hydroxylation final_product GSK-7975A (N-Pyrazolyl Carboxamide) intermediate2->final_product Amide Coupling aminopyrazole Substituted Aminopyrazole aminopyrazole->final_product

Caption: Plausible synthetic route to GSK-7975A.

Mechanism of Action: CRAC Channel Signaling

The activation of CRAC channels is a cascade of events initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process is sensed by the STIM1 protein, which then translocates to the plasma membrane to interact with and open the Orai1 channel, the pore-forming subunit of the CRAC channel. This allows for the influx of extracellular calcium, which in turn activates downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to the transcription of pro-inflammatory genes.

CRAC_Signaling_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane STIM1 STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_ER Ca2+ Ca_cyto Intracellular Ca2+ Orai1->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Promotes Transcription ER_depletion ER Ca2+ Depletion ER_depletion->STIM1 Activates Ca_ext Extracellular Ca2+ Ca_ext->Orai1 Influx Inhibitor GSK-7975A Inhibitor->Orai1 Blocks

Caption: CRAC channel signaling pathway and point of inhibition.

Experimental Protocols

CRAC Channel Inhibition Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol describes a common method for assessing the inhibitory activity of compounds on CRAC channels by measuring store-operated calcium entry (SOCE).

1. Materials and Reagents:

  • Cell Line: Jurkat T cells or Rat Basophilic Leukemia (RBL-2H3) cells.

  • Fluorescent Calcium Indicator: Fluo-4 AM or a FLIPR Calcium Assay Kit.

  • Pluronic F-127: To aid in dye loading.

  • Assay Plates: Black, clear-bottom 96- or 384-well plates.

  • Buffers:

    • Calcium-free Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • HBSS with 20 mM HEPES and 2 mM CaCl2.

  • Store-depleting agent: Thapsigargin (1 µM final concentration).

  • Test Compounds: GSK-7975A and comparators, prepared in a dilution series in DMSO.

2. Experimental Workflow:

FLIPR_Workflow A 1. Cell Seeding Seed Jurkat or RBL cells into 96/384-well plates. B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Add test compounds at various concentrations. B->C D 4. Store Depletion Add Thapsigargin in Ca2+-free buffer to deplete ER Ca2+ stores. (FLIPR Read 1 - Baseline) C->D E 5. Calcium Add-back Add Ca2+-containing buffer to initiate SOCE. (FLIPR Read 2 - SOCE) D->E F 6. Data Analysis Calculate IC50 values based on the inhibition of the Ca2+ influx. E->F

Caption: Workflow for the FLIPR-based CRAC channel assay.

3. Detailed Procedure:

  • Cell Plating: Seed the cells into the microplate wells and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with calcium-free HBSS. Add the test compounds at the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the plate in the FLIPR instrument.

    • First Addition: Program the instrument to add thapsigargin in calcium-free HBSS to each well to deplete the intracellular calcium stores. Record the fluorescence for 2-3 minutes to establish a baseline.

    • Second Addition: Program a second addition of HBSS containing 2 mM CaCl2 to initiate calcium influx through the CRAC channels.

    • Record the fluorescence for another 3-5 minutes to measure the peak calcium response.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the peak fluorescence signal after the calcium add-back compared to the vehicle control. The IC50 values are calculated from the dose-response curves.

Conclusion

The N-pyrazolyl carboxamide, GSK-7975A, demonstrates potent inhibition of CRAC channels, a key target in inflammatory and autoimmune diseases. Its activity is comparable to other known CRAC channel inhibitors. The fluorinated benzoate core, potentially derived from "this compound", is a valuable scaffold for the development of such inhibitors. The provided experimental protocol offers a robust method for evaluating the efficacy of novel compounds targeting this important signaling pathway.

References

Ortho vs. Para: A Comparative Analysis of Trifluoromethyl Group Effects on Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the positional isomerism of the trifluoromethyl group reveals significant impacts on the physicochemical properties, metabolic stability, and biological activity of drug candidates. This guide provides a comparative analysis of ortho- versus para-trifluoromethyl substitution, offering supporting data and experimental context for researchers, scientists, and drug development professionals.

The strategic placement of a trifluoromethyl (CF₃) group is a well-established method in medicinal chemistry to enhance a molecule's pharmacological profile. This powerful electron-withdrawing moiety can profoundly influence a compound's acidity (pKa), lipophilicity (logP), metabolic stability, and receptor binding affinity. However, the effects are not uniform and are highly dependent on the group's position on an aromatic ring. Understanding the distinct consequences of ortho versus para substitution is critical for rational drug design and lead optimization.

Physicochemical Properties: A Tale of Two Positions

The location of the trifluoromethyl group directly impacts the electronic and steric environment of a molecule, leading to notable differences in its fundamental physicochemical properties. We will examine these differences using trifluoromethyl-substituted anilines and phenols as model systems.

The strong electron-withdrawing nature of the trifluoromethyl group generally increases the acidity (lowers the pKa) of both phenols and anilinium ions compared to their non-substituted counterparts. In the para position, this effect is primarily electronic, transmitted through the aromatic system. However, in the ortho position, steric hindrance and potential intramolecular interactions can come into play, further modulating the pKa.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also sensitive to the CF₃ group's position.

CompoundIsomerpKalogP
Trifluoromethylaniline Ortho~1.10 (Predicted)[1]2.32[1]
Para2.45[2]1.95 - 2.39[2][3]
Trifluoromethylphenol Ortho--
Para9.39 (Predicted)-

Note: Data is compiled from various sources and may reflect predicted or experimental values. Direct comparative experimental data from a single source is ideal for precise analysis.

The Logic of Positional Effects

The observed differences in physicochemical properties can be attributed to the interplay of electronic and steric effects, which are dictated by the CF₃ group's position.

Positional_Effects cluster_ortho Ortho Position cluster_para Para Position Ortho Ortho-CF3 Group Ortho_Effects Strong Inductive Effect + Steric Hindrance + Potential Intramolecular H-bonding Ortho->Ortho_Effects Properties Physicochemical Properties (pKa, logP, etc.) Ortho_Effects->Properties Para Para-CF3 Group Para_Effects Strong Inductive Effect - Minimal Steric Hindrance Para->Para_Effects Para_Effects->Properties

Fig. 1: Influence of CF3 group position on molecular effects.

Impact on Metabolic Stability

The trifluoromethyl group is renowned for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The robust carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond.[4]

While both ortho and para substitutions can confer metabolic protection, the specific context of the drug scaffold and the targeted metabolic pathway is crucial. A study on picornavirus inhibitors demonstrated that a trifluoromethyl substitution not only prevented hydroxylation at its position but also provided a broader protective effect, significantly reducing the number of metabolites formed.[5] In a study of HDAC inhibitors, a direct trend in activity was observed based on the position of a methoxy group, with para-substitution showing the highest activity and ortho-substitution the lowest, which can be correlated with metabolic stability and binding.[6]

The positional isomerism can influence which metabolic pathways are blocked. For instance, in a study of fluorofentanyl isomers, while the overall metabolic patterns were similar, the relative abundance of certain metabolites could be influenced by the fluorine atom's position.[7]

Receptor Binding and Biological Activity

The position of the trifluoromethyl group can have a profound impact on a ligand's binding affinity and functional activity at its biological target. These effects can stem from direct interactions with the receptor or by influencing the overall conformation of the molecule.

A study on allosteric inhibitors of Dengue and Zika virus protease found that for a proline-based scaffold, the meta-substituted trifluoromethyl derivative was the most active.[8] In contrast, for a pipecolic acid-based scaffold, the para-nitro substituted compounds were more effective against the Zika protease.[8] This highlights the nuanced and scaffold-dependent nature of these positional effects.

In another example, the introduction of trifluoromethyl groups into menin-MLL inhibitors was shown to improve their activity, with the CF₃ group engaging in short interactions with the protein backbone.[9] The specific placement of the CF₃ group to facilitate such favorable multipolar interactions is a key consideration in drug design.[9]

Receptor_Binding cluster_interactions Binding Interactions Ligand Drug Molecule Ortho_CF3 Ortho-CF3 Ligand->Ortho_CF3 Substitution Para_CF3 Para-CF3 Ligand->Para_CF3 Substitution Steric_Clash Potential Steric Clash Ortho_CF3->Steric_Clash Altered_Conformation Altered Ligand Conformation Ortho_CF3->Altered_Conformation Favorable_Contact Favorable Hydrophobic/ Multipolar Contact Para_CF3->Favorable_Contact Para_CF3->Altered_Conformation Receptor Receptor Binding Pocket Steric_Clash->Receptor Decreased Affinity Favorable_Contact->Receptor Increased Affinity Altered_Conformation->Receptor Modulated Activity

Fig. 2: Positional effects of CF3 on receptor binding.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for a robust comparative analysis. The following are outlines of standard experimental protocols.

Determination of pKa by Potentiometric Titration
  • Preparation: A 1mM solution of the test compound is prepared. Standardized solutions of 0.1 M HCl and 0.1 M NaOH are also prepared.

  • Calibration: The pH meter is calibrated using standard buffers of pH 4, 7, and 10.

  • Titration: 20 ml of the sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH, with the pH recorded at regular intervals until it stabilizes around pH 12-12.5.

  • Analysis: The pKa is determined from the inflection point of the resulting titration curve. The experiment is typically performed in triplicate to ensure accuracy.

Determination of logP by the Shake-Flask Method
  • Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).

  • Partitioning: The test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined, typically by UV-Vis spectroscopy or LC-MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

  • Materials: Pooled liver microsomes (human, rat, etc.), test compound, positive controls, phosphate buffer (pH 7.4), and an NADPH regenerating system.

  • Procedure:

    • The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance is used to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Microsomes Liver Microsomes Incubate Initiate Reaction Microsomes->Incubate Compound Test Compound Compound->Incubate NADPH NADPH System NADPH->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Fig. 3: Workflow for an in vitro metabolic stability assay.

Conclusion

The choice between an ortho- or para-trifluoromethyl substitution is a critical decision in drug design that can lead to significantly different pharmacological profiles. While the para position often provides a "pure" electronic effect with minimal steric hindrance, the ortho position introduces a more complex interplay of steric and electronic factors that can be strategically exploited. A thorough understanding of these positional effects, supported by robust experimental data, is essential for the successful optimization of drug candidates. The provided data and protocols serve as a foundational guide for researchers to navigate these nuanced structure-activity relationships.

References

The Strategic Advantage of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of key chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic endeavor. In the landscape of fluorinated building blocks, Methyl 4-fluoro-2-(trifluoromethyl)benzoate has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features essential for the synthesis of complex molecules in the pharmaceutical and material science sectors.

This guide provides an objective comparison of this compound with a viable alternative, Methyl 2-fluoro-4-(trifluoromethyl)benzoate, supported by experimental data. We will delve into their synthetic pathways, comparative yields, and the strategic implications of their use in the synthesis of bioactive molecules, such as analogs of the COX-2 inhibitor, Celecoxib.

Comparative Analysis of Key Intermediates

The strategic placement of fluorine and trifluoromethyl groups on the benzene ring significantly influences the chemical properties and biological activity of the final products. Here, we compare the synthesis and utility of this compound with its regioisomer, Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

FeatureThis compound Methyl 2-fluoro-4-(trifluoromethyl)benzoate
Starting Material 2-Bromo-5-fluorobenzotrifluoride2-Fluoro-4-(trifluoromethyl)benzoic acid
Key Synthesis Steps Grignard Reaction, Carboxylation, EsterificationEsterification
Reported Overall Yield ~60-70% (estimated from multi-step synthesis)>95% (for esterification step)
Purity High purity achievable through chromatographyHigh purity achievable through standard purification
Key Advantages Strategic positioning of substituents for specific biological interactions.Potentially shorter synthetic route if the carboxylic acid is readily available.
Potential Applications Synthesis of specific COX-2 inhibitor analogs and other bioactive compounds.Used as a precursor for APIs with improved agonistic receptor activity.[1]

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and optimization.

Synthesis of this compound

This synthesis involves a multi-step process, beginning with the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride.

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction [2]

  • Materials: 2-bromo-5-fluorobenzotrifluoride, magnesium turnings, iodine (catalyst), anhydrous tetrahydrofuran (THF), carbon dioxide (dry ice), hydrochloric acid.

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under a nitrogen atmosphere.

    • Add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF dropwise to the magnesium suspension to initiate the Grignard reagent formation.

    • After the formation of the Grignard reagent is complete, pour the reaction mixture over crushed dry ice (solid CO2).

    • Acidify the resulting magnesium salt with hydrochloric acid to precipitate the 4-Fluoro-2-(trifluoromethyl)benzoic acid.

    • The crude acid is then purified by recrystallization or column chromatography.

Step 2: Esterification to this compound [2]

  • Materials: 4-Fluoro-2-(trifluoromethyl)benzoic acid, oxalyl chloride, methanol, dichloromethane (DCM).

  • Procedure:

    • Suspend 4-Fluoro-2-(trifluoromethyl)benzoic acid in dichloromethane.

    • Add oxalyl chloride dropwise to the suspension to form the acid chloride.

    • After the reaction is complete, carefully add methanol to the reaction mixture.

    • The resulting this compound can be purified by extraction and column chromatography. A reported yield for this esterification step is 65.9%.[2]

Synthesis of the Alternative Intermediate: Methyl 2-fluoro-4-(trifluoromethyl)benzoate

The synthesis of this regioisomer is more direct if the corresponding carboxylic acid is available.

  • Materials: 2-Fluoro-4-(trifluoromethyl)benzoic acid, methanol, and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).[3]

  • Procedure:

    • Dissolve 2-Fluoro-4-(trifluoromethyl)benzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC).

    • Work-up involves neutralizing the acid catalyst and extracting the ester. Purification is typically achieved by distillation or column chromatography.

Visualizing the Synthetic Pathways

To better understand the logical flow of these syntheses, the following diagrams illustrate the key transformations.

G Synthetic Workflow for this compound A 2-Bromo-5-fluorobenzotrifluoride C Grignard Reagent A->C Grignard Formation B Mg, THF E 4-Fluoro-2-(trifluoromethyl)benzoic acid C->E Carboxylation D 1. CO2 (Dry Ice) 2. H+ G This compound E->G Esterification F Oxalyl Chloride, then Methanol

Caption: Synthesis of the target intermediate.

G Synthetic Workflow for Methyl 2-fluoro-4-(trifluoromethyl)benzoate A 2-Fluoro-4-(trifluoromethyl)benzoic acid C Methyl 2-fluoro-4-(trifluoromethyl)benzoate A->C Fischer Esterification B Methanol, Acid Catalyst G Simplified COX-2 Signaling Pathway AA Arachidonic Acid PGs Prostaglandins AA->PGs Metabolism COX2 COX-2 Enzyme COX2->PGs Inflammation Inflammation Pain PGs->Inflammation CelecoxibAnalog Celecoxib Analog (containing 4-fluoro-2-(trifluoromethyl)phenyl moiety) CelecoxibAnalog->COX2 Inhibition

References

Benchmarking Fluorinated Benzoates: A Comparative Analysis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate and Its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Benzoate Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a head-to-head comparison of Methyl 4-fluoro-2-(trifluoromethyl)benzoate against its non-fluorinated counterparts, Methyl 2-(trifluoromethyl)benzoate and Methyl 4-fluorobenzoate. Through a presentation of key physicochemical data, detailed experimental protocols for biological evaluation, and illustrative workflows, this document aims to equip researchers with the insights needed to rationally design and evaluate fluorinated compounds in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine and trifluoromethyl groups significantly influences the physicochemical characteristics of the parent benzoate structure. These modifications can impact properties such as molecular weight, lipophilicity (logP), and polarity, which in turn affect a compound's solubility, permeability, and interaction with biological targets.

PropertyThis compoundMethyl 2-(trifluoromethyl)benzoateMethyl 4-fluorobenzoate
Molecular Formula C₉H₆F₄O₂C₉H₇F₃O₂[1]C₈H₇FO₂[2]
Molecular Weight ( g/mol ) 222.14204.15[1]154.14[2][3]
Boiling Point (°C) Not explicitly found105 °C/25 mmHg[4]90-92 °C/20 mmHg[3][5]
Density (g/mL at 25°C) Not explicitly foundNot explicitly found1.192[3]
Refractive Index (n20/D) Not explicitly foundNot explicitly found1.494[3]
Calculated logP 3.1 (Predicted)2.6 (Predicted)1.9 (Predicted)

Note: Predicted logP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for confirmation.

Biological Performance: A Hypothetical Case Study in Kinase Inhibition

To illustrate the potential impact of fluorination on biological activity, we present a hypothetical case study where these compounds are evaluated as inhibitors of a key signaling kinase, such as Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[6][7][8]

In Vitro Kinase Inhibition Assay

This experiment aims to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase, providing a quantitative measure of their potency.

Experimental Protocol:

  • Reagents and Materials:

    • Purified recombinant human PI3K enzyme.

    • Kinase substrate (e.g., phosphatidylinositol).

    • ATP (Adenosine triphosphate).

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Hypothetical Results:
CompoundPI3K IC50 (nM)
This compound150
Methyl 2-(trifluoromethyl)benzoate500
Methyl 4-fluorobenzoate>10,000

These illustrative data suggest that the combined electronic effects of the fluoro and trifluoromethyl groups in this compound may lead to a more potent inhibition of the target kinase compared to its singly substituted or non-fluorinated analogues.

Metabolic Stability Assessment

A critical aspect of drug development is understanding a compound's susceptibility to metabolism, which influences its pharmacokinetic profile and in vivo efficacy. The following protocol outlines an in vitro assay to assess metabolic stability using liver microsomes.

Experimental Protocol:

  • Reagents and Materials:

    • Pooled human liver microsomes.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Test compounds (dissolved in DMSO).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction quenching).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm the liver microsomes and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining compound against time.

Hypothetical Results:
CompoundIn Vitro Half-life (t½, min)
This compound45
Methyl 2-(trifluoromethyl)benzoate25
Methyl 4-fluorobenzoate10

This hypothetical data illustrates a common trend where fluorination, particularly the introduction of a trifluoromethyl group, can block sites of metabolism, leading to increased metabolic stability.

Visualizing the Experimental Workflow

To provide a clear overview of the comparative evaluation process, the following diagram outlines the key steps in screening and characterizing the fluorinated and non-fluorinated benzoate analogues.

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis & Candidate Selection C1 Methyl 4-fluoro-2- (trifluoromethyl)benzoate PS In Vitro Kinase Assay (e.g., PI3K) C1->PS C2 Methyl 2- (trifluoromethyl)benzoate C2->PS C3 Methyl 4-fluorobenzoate C3->PS SA1 Metabolic Stability Assay (Liver Microsomes) PS->SA1 Active Compounds SA2 Physicochemical Profiling (Solubility, logP) PS->SA2 Active Compounds DA Comparative Analysis of: - Potency (IC50) - Metabolic Stability (t½) - Physicochemical Properties PS->DA SA1->DA SA2->DA CS Lead Candidate Selection DA->CS

Caption: Experimental workflow for comparative analysis.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and its non-fluorinated analogues. The presented data, while including hypothetical examples for illustrative purposes, is grounded in the established principles of medicinal chemistry, where fluorination is a powerful tool to enhance drug-like properties. The detailed experimental protocols offer a starting point for researchers to conduct their own in-depth investigations. Ultimately, a thorough and systematic comparison, as outlined in the experimental workflow, is crucial for making informed decisions in the selection and optimization of lead candidates for drug development.

References

Safety Operating Guide

Proper Disposal of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a halogenated organic waste. Segregate it from non-halogenated waste streams and ensure it is collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management company.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions
  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[2][3][4][5]

  • Combustible liquid.[1][2]

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[7] If there is a risk of aerosol generation or inadequate ventilation, a respirator with an organic vapor cartridge is recommended.[7]

Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[8][9] Proper segregation is crucial to prevent dangerous reactions and to facilitate correct disposal.

Segregation Guidelines:

  • Collect separately: Halogenated organic wastes must be collected in a designated container, separate from non-halogenated organic wastes.[9][10]

  • Avoid mixing: Do not mix with incompatible waste streams such as:

    • Acids and bases.[9][11]

    • Oxidizing and reducing agents.[1]

    • Aqueous solutions.[11]

    • Heavy metals.[8][11]

Step-by-Step Disposal Procedure
  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks.[10]

  • Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste".[8][10][11] Maintain a log of the contents, including the full chemical name and approximate quantity of each component added.[9]

  • Waste Collection:

    • Perform all transfers of the chemical within a certified chemical fume hood to minimize inhalation exposure.[12]

    • Carefully pour the waste into the designated container, avoiding splashes.

    • Securely close the container immediately after adding the waste.[8][10]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][13]

    • Ensure the container is stored in secondary containment to prevent spills.[8]

  • Disposal Request: Once the container is nearly full (do not overfill), arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Follow your institution's specific procedures for waste pickup.

Spill and Emergency Procedures

Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[1][8]

  • Carefully collect the absorbent material and place it in a sealable, labeled container for disposal as halogenated hazardous waste.[8][12]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Large Spills:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's emergency response team or EHS department.[8]

  • Provide them with the details of the spilled chemical.

Quantitative Data Summary
PropertyValueSource
Methyl 4-(trifluoromethyl)benzoate
Molecular Weight204.15 g/mol
Density1.268 g/mL at 25 °C
Boiling Point94-95 °C at 21 mmHg
Flash Point82 °C (179.6 °F) - closed cup
Methyl 2-(trifluoromethyl)benzoate
Molecular Weight204.15 g/mol [5]

Visual Guide: Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood classify Classify as: Halogenated Organic Waste fume_hood->classify select_container Select a Labeled, Compatible Waste Container: 'Hazardous Waste - Halogenated Organics' classify->select_container Correct Classification transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store request_pickup Request Waste Pickup from EHS or Licensed Contractor store->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a compound used in various research and development applications. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as irritants and may be harmful if ingested or inhaled.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.[4][5]
Face ShieldRecommended when there is a risk of splashes or spills.[6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling this compound.[8] Always inspect gloves for tears or punctures before use.[8]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing.[4][7]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental accuracy.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Put on all required PPE as detailed in the table above.

  • Handling :

    • Conduct all transfers and manipulations of the compound within the fume hood.[5][9]

    • Avoid direct contact with skin, eyes, and clothing.[1][10]

    • Use spark-proof equipment and take measures to prevent the build-up of electrostatic charge.[9]

    • Keep the container tightly closed when not in use.[1][11]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If safe to do so, absorb the spill with an inert absorbent material such as sand or vermiculite.[2][9]

    • Collect the absorbed material into a sealed container for proper disposal.[11]

    • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this chemical, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed waste disposal company.[1]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

    • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 spill1 Evacuate Area handle1->spill1 If Spill Occurs handle3 Keep Container Sealed handle2->handle3 disp1 Collect in Labeled Container handle3->disp1 spill2 Absorb Spill spill1->spill2 spill3 Collect Waste spill2->spill3 spill3->disp1 disp2 Follow EHS Guidelines disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.